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5H-[1,2,4]Triazino[5,6-b]indol-3-amine Documentation Hub

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  • Product: 5H-[1,2,4]Triazino[5,6-b]indol-3-amine
  • CAS: 36047-75-3

Core Science & Biosynthesis

Foundational

Crystal Structure and Molecular Geometry of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine: A Comprehensive Structural and Mechanistic Guide

Executive Summary The compound 5H-[1,2,4]triazino[5,6-b]indol-3-amine (also known as 3-amino-1,2,4-triazino[5,6-b]indole) represents a highly privileged, planar tricyclic scaffold in modern medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5H-[1,2,4]triazino[5,6-b]indol-3-amine (also known as 3-amino-1,2,4-triazino[5,6-b]indole) represents a highly privileged, planar tricyclic scaffold in modern medicinal chemistry and materials science. Formed by the fusion of an indole ring with a 1,2,4-triazine moiety, this architecture provides a rigid framework capable of extensive π -electron delocalization and complex supramolecular interactions.

This technical guide provides an in-depth analysis of its molecular geometry, crystallographic packing, and the self-validating experimental protocols required for its synthesis and structural elucidation. Furthermore, we explore its critical role as a versatile ligand in transition metal coordination[1] and as a core pharmacophore in the development of selective butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease therapeutics[2].

Molecular Geometry & Electronic Structure

The molecular geometry of 5H-[1,2,4]triazino[5,6-b]indol-3-amine is dictated by the sp2 hybridization of its constituent carbon and nitrogen atoms, resulting in a nearly perfectly planar tricyclic system.

Planarity and Aromaticity

The fusion of the electron-rich pyrrole ring of the indole with the electron-deficient 1,2,4-triazine ring creates a unique push-pull electronic system. According to Hückel's rule ( 4n+2 π electrons), the conjugated system maintains global aromaticity. The planarity is critical for its biological activity, allowing it to intercalate into DNA or fit precisely into the narrow, aromatic-rich active sites of enzymes like cholinesterase[2].

Tautomerism

While the molecule can theoretically exist in several tautomeric forms (e.g., 2H, 4H, or 5H), crystallographic and spectroscopic data overwhelmingly support the 5H-tautomer as the global thermodynamic minimum in the solid state. The proton resides on the indole nitrogen (N5), leaving the triazine nitrogens (N2, N4) free to act as potent hydrogen-bond acceptors.

Crystallographic Profiling & Supramolecular Assembly

The solid-state architecture of 5H-[1,2,4]triazino[5,6-b]indol-3-amine is defined by a robust network of intermolecular non-covalent interactions.

Supramolecular Synthons

The crystal lattice is primarily stabilized by N–H···N hydrogen bonds. The primary amine group (-NH 2​ ) at the C3 position acts as a bifurcated hydrogen-bond donor, while the triazine nitrogens (N2 and N4) serve as acceptors. Additionally, the planar nature of the tricyclic core facilitates strong face-to-face π

π stacking interactions, with typical interplanar distances of 3.3–3.5 Å, driving the formation of highly ordered 1D polymeric chains or 2D sheets in the crystal lattice.

Interactions Molecule 5H-[1,2,4]Triazino[5,6-b]indol-3-amine HDonor1 Primary Amine (-NH2) H-Bond Donor Molecule->HDonor1 Intermolecular HDonor2 Indole (-NH) H-Bond Donor Molecule->HDonor2 Intermolecular HAcceptor Triazine Nitrogens (N2, N4) H-Bond Acceptors Molecule->HAcceptor Intermolecular PiStacking Planar Tricyclic Core π-π Stacking (Face-to-Face) Molecule->PiStacking Lattice Packing

Key supramolecular interactions defining the crystal lattice packing.

Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and molecular geometry metrics typical for this scaffold and its immediate derivatives.

Table 1: Representative Crystallographic Data

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Mo K α ( λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F2

Table 2: Selected Bond Lengths and Angles (Consensus Metrics)

Structural FeatureAtoms InvolvedAverage Value
Triazine C-N Bond C(3)-N(2)1.325 Å
Amine C-N Bond C(3)-N(amine)1.348 Å (indicates partial double bond character)
Indole N-C Bond N(5)-C(5a)1.370 Å
Triazine Internal Angle N(2)-C(3)-N(4)126.5°
Dihedral Angle (Planarity) C(5a)-C(9a)-N(1)-N(2)< 2.0° (Highly planar)

Experimental Protocols: Synthesis and Crystallography

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol A: Synthesis of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine

Objective: Synthesize the target compound via the condensation of isatin and aminoguanidine.

  • Reagent Preparation: Dissolve 10 mmol of isatin (1H-indole-2,3-dione) in 50 mL of warm ethanol. In a separate flask, dissolve 11 mmol of aminoguanidine bicarbonate in 20 mL of water.

  • Acid-Catalyzed Condensation: Mix the two solutions and add 3-5 drops of glacial acetic acid.

    • Causality: The weak acid protonates the highly electrophilic C3 carbonyl of isatin, facilitating nucleophilic attack by the hydrazine moiety of aminoguanidine while keeping the pH high enough (pH ~4-5) to prevent complete protonation of the nucleophile.

  • Reflux & Intermediate Validation: Reflux the mixture for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the orange isatin spot validates the formation of the Schiff base intermediate.

  • Base-Promoted Cyclization: Add 15 mmol of aqueous KOH to the reaction mixture and continue refluxing for 4 hours.

    • Causality: The addition of strong base shifts the reaction from kinetic to thermodynamic control. KOH deprotonates the indole nitrogen, increasing the nucleophilicity of the adjacent nitrogen, which subsequently attacks the C2 imine carbon, driving the aromatization and closure of the triazine ring.

  • Isolation: Cool the mixture to 0°C, neutralize with dilute HCl to pH 7, and filter the resulting yellow precipitate. Wash with cold water and dry under a vacuum.

Protocol B: Single-Crystal Growth and XRD Analysis

Objective: Grow diffraction-quality single crystals and determine the molecular geometry.

  • Solvent Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and absolute ethanol.

    • Causality: The highly planar, hydrogen-bonded structure makes the compound insoluble in standard solvents. DMF disrupts intermolecular H-bonds to solvate the molecule, while ethanol acts as a volatile antisolvent.

  • Slow Evaporation: Pierce the cap of the vial with a needle and leave it undisturbed in a vibration-free environment at 20°C for 7–14 days.

    • Causality: Slow evaporation maintains a low degree of supersaturation, preventing rapid nucleation and the formation of twinned or defective crystals.

  • Optical Validation: Inspect the crystals under a polarized light microscope. Select a crystal exhibiting uniform extinction (birefringence), validating its single-crystal nature.

  • XRD Data Collection: Mount the crystal on a goniometer and cool to 100 K using a nitrogen cryostream.

    • Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors). This is critical for accurately resolving the electron density of the highly mobile amine and indole protons, allowing for precise mapping of the hydrogen-bonding network.

SynthesisWorkflow Isatin Isatin (1H-indole-2,3-dione) Condensation Condensation Reaction (Reflux in EtOH/H2O, pH 4-5) Isatin->Condensation Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Condensation Intermediate Schiff Base Intermediate Condensation->Intermediate Cyclization Base-Catalyzed Cyclization (KOH, Reflux) Intermediate->Cyclization Crude Crude 5H-[1,2,4]Triazino [5,6-b]indol-3-amine Cyclization->Crude Crystallization Slow Evaporation (DMF/Ethanol 1:1 v/v) Crude->Crystallization SingleCrystal Diffraction-Quality Single Crystal Crystallization->SingleCrystal

Synthesis and crystallization workflow for 5H-[1,2,4]triazino[5,6-b]indol-3-amine.

Applications in Coordination and Medicinal Chemistry

The structural rigidity and multi-dentate potential of 5H-[1,2,4]triazino[5,6-b]indol-3-amine make it a highly valuable precursor in two primary domains:

Transition Metal Coordination

The primary amine can be condensed with aldehydes (e.g., salicylaldehyde) to form extended Schiff base ligands. These ligands are exceptionally effective at chelating transition metals. X-ray crystallographic analyses of these complexes reveal that Ni(II) centers typically adopt a square-planar geometry, whereas Cu(II) centers favor an octahedral geometry. This geometric divergence significantly alters the electrostatic surface binding and minor groove intercalation modes of the complexes with DNA, expanding their utility as metallo-therapeutics[1].

Cholinesterase Inhibition (Alzheimer's Disease)

Recent structure-based drug design efforts have heavily utilized this scaffold to target Alzheimer's disease. By modifying the scaffold—specifically by substituting the primary amine group to enhance hydrophobic interactions within the choline-binding pocket (CBP) of the enzyme—researchers have developed highly selective butyrylcholinesterase (BuChE) inhibitors. Certain derivatives have demonstrated remarkable potency, achieving IC 50​ values as low as 0.21 μ M, alongside significant inhibition of amyloid-beta (A β1−42​ ) aggregation[2].

References

  • Indole-Containing Metal Complexes and Their Medicinal Applications Source: PMC - NIH URL
  • Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease Source: ACS Publications URL

Sources

Exploratory

In Silico Molecular Docking Studies of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine: Mechanistic Insights into Target Binding and Drug Design

Executive Summary & Pharmacological Rationale The compound 5H-[1,2,4]triazino[5,6-b]indol-3-amine (and its 3-thio and Schiff base derivatives) represents a highly privileged, nitrogen-rich fused heterocyclic scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 5H-[1,2,4]triazino[5,6-b]indol-3-amine (and its 3-thio and Schiff base derivatives) represents a highly privileged, nitrogen-rich fused heterocyclic scaffold in modern medicinal chemistry. Structurally, it consists of a planar indole core fused to a triazine ring, creating an extended π -conjugated system. This unique electronic topology provides a high density of hydrogen bond donors and acceptors, making it an ideal candidate for targeted polypharmacology.

Recent in silico and in vitro studies have demonstrated the profound efficacy of triazino-indole derivatives against several critical therapeutic targets, most notably:

  • Mycobacterium tuberculosis Enoyl-[acyl-carrier-protein] reductase (InhA): A critical enzyme in the FAS-II pathway responsible for mycolic acid biosynthesis [1].

  • Urease: A nickel-dependent metalloenzyme implicated in Helicobacter pylori pathogenesis [2].

  • α -Glucosidase: A carbohydrate-cleaving enzyme targeted for the management of Type 2 Diabetes Mellitus [3].

This whitepaper provides a comprehensive, field-proven computational protocol for conducting high-fidelity molecular docking and molecular dynamics (MD) simulations on 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivatives, ensuring self-validating and reproducible structural activity relationship (SAR) data.

Standardized In Silico Experimental Protocol

To ensure scientific integrity, a docking protocol must be a self-validating system. The following step-by-step methodology incorporates rigorous pre-docking optimization and post-docking validation to eliminate false positives.

Phase 1: Ligand Preparation and Quantum Mechanical Optimization

The planarity of the triazino-indole core is critical for its biological activity, specifically for π−π stacking interactions within receptor pockets. Relying on basic 2D-to-3D conversion algorithms often results in inaccurate partial charges.

  • Structure Generation: Sketch the 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivatives using ChemDraw and export as .sdf.

  • DFT Optimization: Import the structures into Gaussian. Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G * basis set. This step calculates accurate electrostatic potential (ESP) maps and optimizes the dihedral angles of any functional groups attached to the C-3 position.

  • Charge Assignment: Assign Gasteiger or RESP charges and define all rotatable bonds using AutoDock Tools (ADT) or Schrödinger LigPrep.

Phase 2: Protein Preparation and Grid Generation
  • Structure Retrieval: Download the high-resolution crystal structures from the Protein Data Bank (e.g., PDB ID: 2NSD for Mtb InhA, 4H9M for Urease).

  • Causality of Preparation: Raw PDB files contain crystallization artifacts. Strip all non-essential water molecules, as bulk water interferes with docking algorithms. However, retain bridging structural waters if they mediate known ligand-receptor interactions.

  • Protonation States: Use PROPKA at pH 7.4 to assign correct protonation states to titratable residues (e.g., Histidine, Aspartate).

  • Grid Box Definition: Center the grid box strictly on the co-crystallized native ligand. For Mtb InhA, center the coordinates around the NADH cofactor binding site to evaluate competitive inhibition.

Phase 3: Molecular Docking Execution
  • Algorithm Selection: Utilize AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Self-Validation (Redocking): Before screening the triazino-indole derivatives, extract and re-dock the native co-crystallized ligand. The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

  • Execution: Run the docking simulation with an exhaustiveness parameter set to 16 (Vina) to ensure thorough conformational sampling of the 3-amine/3-thio side chains.

Phase 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot; MD provides thermodynamic reality.

  • System Setup: Solvate the best-docked complex in a dodecahedron box using the SPC/E water model and the OPLS-AA force field in GROMACS.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K.

  • Production Run: Execute a 100 ns production run. Analyze the trajectory for Complex RMSD (to verify the ligand does not diffuse out of the pocket) and Ligand RMSF (to identify the flexibility of the triazino-indole core versus its substituents).

Workflow Visualization

DockingWorkflow LPrep Ligand Preparation (DFT Optimization, B3LYP/6-31G*) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (e.g., Mtb InhA PDB: 2NSD) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock Score Scoring & Ranking (ΔG Binding Energy) Dock->Score MD MD Simulation (100 ns) (RMSD, RMSF, MM-PBSA) Score->MD

Fig 1: End-to-end in silico molecular docking and MD simulation workflow for triazino-indoles.

Quantitative Data Presentation

The following table synthesizes the consensus docking data for 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivatives across three major validated therapeutic targets.

Target ProteinPDB IDDerivative ClassAvg. Binding Energy ( Δ G, kcal/mol)Key Interacting Residues (H-Bonds & π−π )Ref
Mtb InhA 2NSDBenzimidazole-thio-triazinoindole-8.5 to -10.2Tyr158, Ile194, NAD+ cofactor[1]
Urease 4H9MBenzoxazole-triazinoindole-7.2 to -9.1His492, His593, Asp360, Ni2+ ions[2]
α -Glucosidase 3A4AThiourea-triazinoindole-8.0 to -9.8Asp215, Glu411, Arg442[3]

Data Interpretation: The highly negative binding energies ( Δ G < -8.0 kcal/mol) across multiple targets highlight the scaffold's versatility. In InhA, the interaction with Tyr158 is mechanically critical, as this residue is the primary proton donor in the enoyl reduction mechanism [1].

Mechanistic Pathway & Structural Activity Relationship (SAR)

The biological efficacy of 5H-[1,2,4]triazino[5,6-b]indol-3-amine is heavily dictated by its binding kinetics. Using Mycobacterium tuberculosis as the primary model, the in silico data reveals a clear mechanistic pathway.

The planar triazino-indole core intercalates deep into the hydrophobic substrate-binding loop of InhA. The nitrogen atoms of the triazine ring act as potent hydrogen bond acceptors, anchoring the molecule to the catalytic Tyr158 and the 2'-hydroxyl group of the ribose ring of the NADH cofactor. By occupying this space, the compound sterically occludes the natural enoyl-ACP substrate, arresting the FAS-II elongation cycle. This subsequently halts mycolic acid synthesis, leading to the catastrophic failure of the mycobacterial cell wall.

Mechanism Comp Triazino[5,6-b]indole Derivative InhA Enoyl-ACP Reductase (InhA Active Site) Comp->InhA H-bonds & π-π stacking Block Competitive Inhibition (Blocks NADH/Substrate) InhA->Block Binding FAS FAS-II Pathway Arrest Block->FAS Induces Myco Mycolic Acid Depletion FAS->Myco Prevents Synthesis Death M. tuberculosis Cell Wall Lysis & Death Myco->Death Triggers

Fig 2: Mechanistic pathway of Mycobacterium tuberculosis inhibition via InhA targeting.

Conclusion

In silico molecular docking and dynamics studies confirm that the 5H-[1,2,4]triazino[5,6-b]indol-3-amine scaffold is a highly effective pharmacophore. Its rigid, planar geometry combined with a high density of heteroatoms allows for exceptional binding affinities across diverse targets, from mycobacterial reductases to metalloenzymes. For drug development professionals, future optimization should focus on modifying the C-3 amine/thio linker to enhance solubility and pharmacokinetic (ADME) profiles, while preserving the core electronic structure that drives its robust target engagement.

References

  • Kamera, S., Sharma, V. K., Srivani, M., & Garlapati, A. (2023). "Design, Synthesis, Molecular Docking, Antitubercular, Antimicrobial and Antioxidant Studies of Some Novel 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4] Triazino[5,6-b]indole Derivatives." International Journal of Pharmaceutical Sciences and Drug Research, 15(4), 494-506. URL:[Link]

  • Taha, M., et al. (2022). "New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies." Molecules, 27(19), 6580. URL:[Link]

  • Taha, M., Alshamrani, F. J., Rahim, F., Hayat, S., Ullah, H., Zaman, K., Imran, S., Khan, K. M., & Naz, F. (2019). "Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α -Glucosidase Inhibitors and Their Molecular Docking." Molecules, 24(21), 3819. URL:[Link]

Foundational

Preliminary Toxicity Screening of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Derivatives: A Comprehensive Methodological Framework

Executive Summary The 5H-[1,2,4]triazino[5,6-b]indole scaffold is a privileged pharmacophore in medicinal chemistry, historically leveraged for its broad-spectrum biological activities. While the 3-mercapto and 3-thioeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-[1,2,4]triazino[5,6-b]indole scaffold is a privileged pharmacophore in medicinal chemistry, historically leveraged for its broad-spectrum biological activities. While the 3-mercapto and 3-thioether derivatives have been extensively profiled for aldose reductase inhibition and antimicrobial efficacy, the 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivatives represent a distinct and highly reactive chemical space. Frequently utilized as Schiff base ligands for transition metal complexation, these 3-amine derivatives possess unique electronic properties that necessitate rigorous, specialized toxicity screening.

This whitepaper provides a field-proven, tiered methodological framework for evaluating the preclinical safety of these compounds, ensuring that researchers can identify off-target toxicities early in the drug development pipeline.

Mechanistic Rationale for Toxicity Profiling

Before deploying empirical assays, it is critical to understand the predictive toxicology of the triazinoindole core. As an Application Scientist, I emphasize that toxicity screening should never be a blind checklist; it must be driven by the inherent physicochemical liabilities of the molecule.

  • Off-Target Metal Chelation: The 3-amine derivatives can act as bidentate or tridentate ligands, sequestering intracellular Fe²⁺ and Cu²⁺. While this mechanism is intentionally exploited in targeted anticancer therapies to induce apoptosis in malignant cells ()[1], off-target chelation in healthy cells can disrupt the electron transport chain, leading to severe mitochondrial depolarization.

  • Redox Cycling & Oxidative Stress: The triazine ring is susceptible to single-electron reductions. This can initiate redox cycling, generating reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses, leading to lipid peroxidation and caspase-mediated apoptosis.

  • Membrane Fluidization: Due to their high lipophilicity, these planar heterocyclic compounds readily partition into lipid bilayers. This can alter membrane fluidity, a primary driver of erythrocyte hemolysis during systemic circulation.

ToxicityMechanism Compound Triazinoindole Derivative ROS ROS Generation Compound->ROS Redox Cycling Mito Mitochondrial Depolarization Compound->Mito Iron Chelation ROS->Mito Oxidative Stress Caspase Caspase 3/9 Activation Mito->Caspase Cyt C Release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Proposed mechanism of off-target cytotoxicity via mitochondrial depolarization.

Tiered Toxicity Screening Architecture

To prevent late-stage attrition and optimize resource allocation, we employ a self-validating, four-tier screening architecture. This progression ensures that only compounds with a verified therapeutic window advance to resource-intensive in vivo models.

TieredWorkflow A Tier 1: In Silico Profiling (ProTox-II, ADMET) B Tier 2: In Vitro Cytotoxicity (WST-1, LDH, HepG2) A->B C Tier 3: Ex Vivo Hemocompatibility (Erythrocyte Hemolysis) B->C D Tier 4: In Vivo Acute Toxicity (OECD 423) C->D E Lead Compound Selection D->E

Tiered toxicity screening workflow for triazinoindole derivatives.

Quantitative Data Interpretation & Benchmarks

Historical data from related structural analogs provides a baseline for acceptable toxicity thresholds. For instance, the 3-mercapto derivative cemtirestat demonstrated an exceptionally safe profile with an LD50 prediction of 1000 mg/kg and negligible cytotoxicity ()[2]. Conversely, derivatives optimized for target inhibition often exhibit tighter therapeutic windows ()[3].

Table 1: Representative Toxicity Profiles of Triazinoindole Classes
Compound ClassPrimary ApplicationCell Lines TestedCytotoxicity Threshold (IC₅₀)In Vivo LD₅₀ (Rat)
3-Mercapto (Cemtirestat) Aldose Reductase InhibitorBV-2, VH10, HCT116>1000 μM~1000 mg/kg
3-Thioether Antimicrobial (Eis Inhibitor)Mammalian Macrophages>50 μMN/A
Pyridinocycloalkyl Anticancer (Iron Chelator)A549, HepG-2, HEK2930.59 - 1.31 μMN/A
3-Amine Metal Complexation / KinaseHepG2, FibroblastsTarget: >100 μMTarget: >500 mg/kg

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems . Every assay includes internal controls to prevent false positives caused by the unique optical and chemical properties of 3-amine derivatives.

Protocol A: In Vitro Cytotoxicity via WST-1 Assay

Causality Insight: WST-1 is strictly preferred over the traditional MTT assay for triazinoindole derivatives. The tetrazolium salt in WST-1 is cleaved to a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization (required in MTT), which can interact with residual metal-chelating 3-amine ligands and cause optical artifacts or compound precipitation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and VH10 (primary fibroblast control) cells at a density of 1×104 cells/well in a 96-well microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the 5H-[1,2,4]triazino[5,6-b]indol-3-amine derivative in pure DMSO, then dilute in culture media to achieve final concentrations of 0.1, 1, 10, 50, and 100 μM. Critical: Final DMSO concentration must not exceed 0.5% v/v.

  • Treatment: Aspirate old media and apply the compound dilutions. Incubate for 48 hours.

  • Reagent Addition: Add 10 μL of WST-1 reagent directly to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader, with a reference wavelength of 650 nm to correct for cellular debris.

  • System Validation:

    • Vehicle Control: 0.5% DMSO (Must show >95% viability).

    • Positive Control: 10 μM Doxorubicin (Must show >80% viability reduction).

    • Background Control: Media + WST-1 without cells (Used for blank subtraction).

Protocol B: Ex Vivo Erythrocyte Osmotic Fragility & Hemolysis

Causality Insight: Because 3-amine derivatives are highly lipophilic, they can intercalate into the erythrocyte membrane. Assessing osmotic fragility ensures the compound does not induce catastrophic lysis during systemic intravenous or oral absorption.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh mammalian blood (e.g., Wistar rat) in heparinized tubes.

  • Erythrocyte Isolation: Centrifuge at 1000 × g for 10 minutes. Discard the plasma and buffy coat. Wash the erythrocytes three times with isotonic PBS (pH 7.4) until the supernatant is completely clear.

  • Suspension: Prepare a 2% v/v erythrocyte suspension in isotonic PBS.

  • Incubation: Mix 1 mL of the erythrocyte suspension with 1 mL of the test compound (at 10, 50, and 200 μM). Incubate at 37°C for 60 minutes under gentle agitation.

  • Centrifugation & Readout: Centrifuge the samples at 1000 × g for 10 minutes. Carefully transfer 200 μL of the supernatant to a 96-well plate and measure hemoglobin release via absorbance at 540 nm.

  • System Validation:

    • Negative Control (0% Hemolysis): Erythrocytes in isotonic PBS (Spontaneous hemolysis must be <2% for the assay to be valid).

    • Positive Control (100% Hemolysis): Erythrocytes in 0.1% Triton X-100.

    • Calculation:% Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100. A threshold of <5% hemolysis at 100 μM is required for progression.

References

  • Stefek, M., et al. (2019). "General toxicity assessment of the novel aldose reductase inhibitor cemtirestat." Interdisciplinary Toxicology. Available at:[Link]

  • Garneau-Tsodikova, S., et al. (2018). "Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis." ACS Infectious Diseases. Available at:[Link]

  • Ma, J., et al. (2024). "Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators." Medicinal Chemistry Research. Available at:[Link]

Sources

Exploratory

Ligand binding affinity of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine to transition metals

Architecting Transition Metal Complexes: The Ligand Binding Affinity of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Executive Summary: The Triazinoindole Scaffold 5H-[1,2,4]Triazino[5,6-b]indol-3-amine is a highly privileged,...

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Author: BenchChem Technical Support Team. Date: March 2026

Architecting Transition Metal Complexes: The Ligand Binding Affinity of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine

Executive Summary: The Triazinoindole Scaffold

5H-[1,2,4]Triazino[5,6-b]indol-3-amine is a highly privileged, electron-rich heterocyclic scaffold. Its structural fusion of a triazine ring with an indole core creates a unique electronic environment, making it an exceptional precursor for multidentate ligands. When derivatized into a Schiff base, it exhibits profound binding affinity for transition metals—particularly Cu(II), Ni(II), Co(II), and Zn(II). This technical guide deconstructs the thermodynamic, kinetic, and structural causality behind its metal coordination, providing a self-validating framework for synthesizing and characterizing these metallo-pharmaceuticals.

Molecular Architecture & Mechanistic Binding Principles

The Causality of Ligand Design The primary amine at the 3-position of the triazinoindole core is intrinsically nucleophilic, yet its electron density is partially delocalized into the triazine system. To enhance its chelating capacity, researchers frequently subject it to an acid-catalyzed condensation with aromatic aldehydes (e.g., 2-hydroxy-1-naphthaldehyde or salicylaldehyde). This generates a Schiff base with an N,N,O-donor or N,O-donor cavity, perfectly sized to sequester transition metal cations.

Transition Metal Affinity & Geometry The binding affinity of these ligands generally follows the Irving-Williams series, where thermodynamic stability peaks at Cu(II) due to the Jahn-Teller effect.

  • Ni(II) Complexes ( d8 ): Typically adopt a square planar geometry. The strong-field nature of the conjugated Schiff base forces the pairing of d-electrons, yielding diamagnetic complexes.

  • Cu(II) Complexes ( d9 ): Favor distorted octahedral or square pyramidal geometries. The unpaired electron resides in the dx2−y2​ orbital, driving the elongation of axial bonds (Jahn-Teller distortion) to minimize electronic repulsion.

These geometric divergences directly dictate the biological behavior of the complexes, such as their intercalation into the DNA double helix or their binding to the hydrophobic pockets of Human Serum Albumin (HSA) [1].

GeometryLogic L Schiff Base Ligand (HL) (Triazinoindole Core) Ni Ni(II) Coordination (d8 configuration) L->Ni Cu Cu(II) Coordination (d9 configuration) L->Cu Ni_Geo Square Planar Geometry (Diamagnetic) Ni->Ni_Geo Cu_Geo Distorted Octahedral Geometry (Jahn-Teller Effect) Cu->Cu_Geo Bio_Ni High HSA Binding Affinity (Protein Transport) Ni_Geo->Bio_Ni Bio_Cu Enhanced DNA Intercalation (Anticancer Potential) Cu_Geo->Bio_Cu

Logical mapping of metal ion selection to resulting coordination geometry and bioactivity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Each step contains an internal analytical checkpoint to confirm success before proceeding.

Protocol A: Synthesis of the Schiff Base Ligand (HL) Objective: Condense 5H-[1,2,4]triazino[5,6-b]indol-3-amine with 2-hydroxy-1-naphthaldehyde. Causality: Absolute ethanol is selected as the solvent because it solubilizes both precursors at reflux temperatures while allowing the more hydrophobic Schiff base to precipitate upon cooling. Glacial acetic acid is added in catalytic amounts to protonate the carbonyl oxygen, increasing its electrophilicity without fully neutralizing the nucleophilic amine.

  • Preparation: Dissolve 1.0 mmol of 5H-[1,2,4]triazino[5,6-b]indol-3-amine in 20 mL of absolute ethanol.

  • Catalysis: Add 1.0 mmol of 2-hydroxy-1-naphthaldehyde, followed by 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours under continuous magnetic stirring.

  • Isolation: Cool the solution to 0-5°C. Filter the resulting microcrystalline precipitate, wash with cold ethanol, and dry in vacuo. Validation Checkpoint: Perform FT-IR spectroscopy. The disappearance of the primary amine bands ( νNH2​ at 3400-3200 cm −1 ) and the appearance of a sharp, intense azomethine band ( νC=N​ at ~1610-1620 cm −1 ) confirms successful condensation.

Protocol B: Transition Metal Coordination & Secondary Ligand Tethering Objective: Synthesize[Cu(L)(Bipy)(H 2​ O) 2​ ] 0.5​ SO 4​ . Causality: 2,2'-Bipyridine (Bipy) is introduced as a secondary ligand to saturate the coordination sphere and provide a planar aromatic surface, which is critical for π−π stacking during DNA intercalation.

  • Solvation: Dissolve 1.0 mmol of the synthesized Schiff base ligand (HL) in 15 mL of a DMF/Ethanol (1:1 v/v) mixture to ensure complete solvation of the bulky ligand.

  • Metal Addition: Dropwise, add an ethanolic solution of CuSO 4​ ·5H 2​ O (0.5 mmol) to the ligand solution. The 1:2 metal-to-ligand stoichiometric ratio is forced by the steric bulk of the indole core.

  • Secondary Ligand: Add 0.5 mmol of 2,2'-Bipyridine.

  • Reflux & Precipitation: Reflux for 3 hours. A distinct color change (e.g., yellow to dark green/brown) indicates complexation. Cool and precipitate the complex. Validation Checkpoint:

  • Molar Conductance: Measure in 10−3 M DMF solution. A value of ~60-80 Ω−1cm2mol−1 validates the presence of sulfate as an outer-sphere counter-ion (1:1 electrolyte).

  • FT-IR Shift: The azomethine νC=N​ band must shift to a lower frequency (~1590 cm −1 ), proving that the nitrogen lone pair is actively donating electron density to the Cu(II) center.

Workflow A 1. Ligand Design 5H-[1,2,4]Triazino[5,6-b]indol-3-amine B 2. Acid-Catalyzed Condensation (Glacial AcOH, Reflux) A->B C 3. Schiff Base Ligand (HL) (N,N,O-Donor System) B->C D 4. Metal Coordination Cu(II), Ni(II), Co(II) C->D E 5. Secondary Ligand Addition (Bipyridine / Phenanthroline) D->E F 6. Complex Isolation & Validation (FT-IR, NMR, Molar Conductance) E->F

Step-by-step experimental workflow for synthesizing triazinoindole metal complexes.

Quantitative Data Matrix

The physicochemical and biological parameters of these complexes are highly dependent on the central metal ion. The table below synthesizes quantitative data from recent structural characterizations of triazino[5,6-b]indole derivatives [2].

Complex FormulaCentral MetalCoordination GeometryMagnetic Moment ( μeff​ )Molar Conductance ( Ω−1cm2mol−1 )Primary Biological Target Affinity
[Ni(L)(Bipy)] 0.5​ SO 4​ Ni(II)Square PlanarDiamagnetic (0 B.M.)72 (1:1 Electrolyte)High HSA binding ( Kb​≈104M−1 )
[Cu(L)(Bipy)(H 2​ O) 2​ ] 0.5​ SO 4​ Cu(II)Distorted Octahedral1.85 B.M.68 (1:1 Electrolyte)DNA Intercalation ( Kb​≈105M−1 )
[Ni(L)(Phen)] 0.5​ SO 4​ Ni(II)Square PlanarDiamagnetic (0 B.M.)75 (1:1 Electrolyte)High HSA binding ( Kb​≈104M−1 )
[Cu(L)(Phen)(H 2​ O) 2​ ] 0.5​ SO 4​ Cu(II)Distorted Octahedral1.92 B.M.70 (1:1 Electrolyte)Strong DNA Cleavage / Intercalation
VLX600-Cu Cu(II)Square Planar / Distorted1.8 - 1.9 B.M.Non-electrolyteIntracellular Iron/Copper Depletion

Note: Data reflects typical values for Schiff base derivatives of 5H-[1,2,4]triazino[5,6-b]indol-3-amine. VLX600 is a related iron chelator demonstrating the affinity hierarchy Cu(II) > Fe(II) > Zn(II) [3].

Therapeutic Horizon: Why Binding Affinity Matters

The ultimate goal of synthesizing these complexes is to leverage their specific binding affinities for targeted therapeutics.

  • DNA Binding & Anticancer Activity: The planar indole and triazine rings, especially when coupled with phenanthroline, insert smoothly between DNA base pairs. Cu(II) complexes, being redox-active, can further induce reactive oxygen species (ROS) generation, leading to targeted DNA strand cleavage in malignant cells.

  • Multitarget Anti-Alzheimer's Agents: Recent studies have demonstrated that functionalized triazinoindoles act as potent multitarget-directed ligands. They exhibit strong cholinesterase inhibition (AChE IC 50​ ~0.32 μ M) while their metal-chelating properties prevent Cu/Zn-induced Amyloid- β aggregation [4].

References

  • Synthesis and characterization of the new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol and its Ni(II) and Cu(II) complexes: comparative studies of their in vitro DNA and HSA Binding. Biometals.[Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules (MDPI).[Link]

  • A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions. Inorganic Chemistry.[Link]

  • Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. ACS Chemical Neuroscience.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Schiff base ligands

Application Notes & Protocols Topic: Synthesis Protocol for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Schiff Base Ligands Audience: Researchers, scientists, and drug development professionals. Introduction: The Triazino-I...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Synthesis Protocol for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Schiff Base Ligands Audience: Researchers, scientists, and drug development professionals.

Introduction: The Triazino-Indole Scaffold in Medicinal Chemistry

The fusion of indole and triazine rings creates the 5H-[1][2][3]triazino[5,6-b]indole scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure is a key pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antiprotozoal properties.[4][5][6] The addition of a Schiff base (azomethine) linkage at the 3-amino position further enhances the molecule's therapeutic potential by introducing a versatile site for coordination with metal ions and interaction with biological targets.[7][8] These Schiff base ligands and their metal complexes have demonstrated potent antimicrobial, anticancer, and DNA-binding capabilities, making them valuable candidates for drug discovery and development.[9][10]

This guide provides a comprehensive, two-part protocol for the synthesis of 5H-[1][2][3]triazino[5,6-b]indol-3-amine and its subsequent conversion into novel Schiff base ligands. The methodology is grounded in established chemical principles, explaining the rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis is logically divided into two primary stages. The first stage involves the construction of the core heterocyclic system, 5H-[1][2][3]triazino[5,6-b]indol-3-amine, from a readily available precursor, isatin. The second stage is the derivatization of this amine into a Schiff base through condensation with an aromatic aldehyde.

G cluster_0 Part I: Core Intermediate Synthesis cluster_1 Part II: Schiff Base Formation Isatin Isatin Isatin_TSC Isatin-3-thiosemicarbazone Isatin->Isatin_TSC Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Isatin_TSC Amine_Core 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Isatin_TSC->Amine_Core Oxidative Cyclization Schiff_Base Target Schiff Base Ligand Amine_Core->Schiff_Base Condensation Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Schiff_Base

Figure 1: Overall synthetic workflow.

Part I: Synthesis of the Core Intermediate: 5H-[1][2][3]Triazino[5,6-b]indol-3-amine

This stage involves a two-step process: the formation of an isatin thiosemicarbazone intermediate, followed by an oxidative cyclization to yield the desired triazino-indole amine.

Step 1.1: Synthesis of Isatin-3-thiosemicarbazone

The initial step is a classic condensation reaction between the C3-carbonyl group of isatin and the primary amine of thiosemicarbazide.[2][11] This reaction readily forms the corresponding thiosemicarbazone, which serves as the direct precursor for the subsequent cyclization.

Figure 2: Synthesis of Isatin-3-thiosemicarbazone.

Protocol 1.1: Isatin-3-thiosemicarbazone Synthesis

Parameter Value Notes
Reagents Isatin (1.0 eq), Thiosemicarbazide (1.0 eq)Ensure high purity of starting materials.
Solvent Ethanol (95%)Sufficient volume to dissolve isatin upon heating.
Catalyst Glacial Acetic Acid2-3 drops; acts as an acid catalyst.
Temperature Reflux (approx. 78 °C)
Reaction Time 1-2 hoursMonitor by TLC until isatin spot disappears.
Work-up Cooling, Filtration, Washing with cold ethanol
Expected Yield >90%
Appearance Yellow to orange crystalline solid

Methodology:

  • Suspend isatin (1.0 eq) in 95% ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add thiosemicarbazide (1.0 eq) to the suspension.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux with constant stirring. The solution should become clear before the product begins to precipitate.

  • Continue refluxing for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% ethyl acetate in hexane).

  • Once the reaction is complete (disappearance of the isatin spot), remove the heat source and allow the mixture to cool to room temperature, then in an ice bath.

  • Collect the precipitated yellow-orange solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven. The product is typically pure enough for the next step without further purification.

Step 1.2: Oxidative Cyclization to 5H-[1][2][3]Triazino[5,6-b]indol-3-amine

The cyclization of isatin-3-thiosemicarbazone is the key step in forming the triazino-indole ring system. While cyclization in a basic medium often yields the 3-thiol derivative, an oxidative cyclization is employed to directly obtain the 3-amino target.[12] This is typically achieved using an oxidizing agent like ferric chloride (FeCl₃).

Protocol 1.2: Oxidative Cyclization

Parameter Value Notes
Reagents Isatin-3-thiosemicarbazone (1.0 eq), Ferric Chloride (FeCl₃) (3.0 eq)FeCl₃ should be anhydrous for best results.
Solvent Ethanol or DMFDMF can improve solubility if needed.
Temperature Reflux
Reaction Time 4-6 hoursMonitor by TLC.
Work-up Pouring into ice water, Neutralization, Filtration
Expected Yield 60-75%
Appearance Yellow to brown solid

Methodology:

  • Dissolve Isatin-3-thiosemicarbazone (1.0 eq) in ethanol or DMF in a round-bottom flask fitted with a reflux condenser.

  • In a separate beaker, dissolve anhydrous ferric chloride (FeCl₃, 3.0 eq) in a minimal amount of the same solvent.

  • Add the FeCl₃ solution dropwise to the refluxing solution of the thiosemicarbazone over 30 minutes. A color change should be observed.

  • Continue to reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a large beaker of ice-cold water with vigorous stirring.

  • A precipitate will form. Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with water to remove any remaining iron salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) to obtain pure 5H-[1][2][3]triazino[5,6-b]indol-3-amine.

Part II: Synthesis of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Schiff Base Ligands

The final step is the formation of the Schiff base (imine) via condensation of the synthesized 3-amino core with a selected aromatic aldehyde.[10] This reaction is mechanistically similar to the formation of the thiosemicarbazone and is typically catalyzed by acid. The choice of aldehyde allows for extensive diversification of the final ligand structure.

Figure 3: General synthesis of a Schiff base ligand.

Protocol 2.1: General Schiff Base Synthesis

Parameter Value Notes
Reagents 5H-[1][2][3]Triazino[5,6-b]indol-3-amine (1.0 eq), Aromatic Aldehyde (1.0-1.1 eq)Aldehyde can be varied (e.g., salicylaldehyde, vanillin, naphthaldehyde).[10]
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid2-4 drops.
Temperature Reflux
Reaction Time 2-8 hoursVaries depending on the reactivity of the aldehyde.
Work-up Cooling, Filtration, Washing with cold ethanol
Expected Yield 75-95%

Methodology:

  • Dissolve 5H-[1][2][3]triazino[5,6-b]indol-3-amine (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser. Gentle heating may be required.

  • Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-4 drops of glacial acetic acid.

  • Heat the mixture to reflux with stirring for 2-8 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove excess aldehyde and catalyst.

  • Dry the final Schiff base ligand in a vacuum oven. Recrystallization from a suitable solvent like ethanol or DMF may be performed if necessary.

Characterization of Synthesized Compounds

Confirmation of the structures of the intermediates and final products is crucial. A combination of spectroscopic methods should be employed.

Technique Intermediate (Amine) Final Product (Schiff Base)
FT-IR (cm⁻¹) ~3300-3100 (N-H stretch, amine & indole), ~1620 (C=N stretch, triazine)~3200 (N-H stretch, indole), ~1615 (C=N stretch, azomethine), disappearance of primary amine N-H bands.[13]
¹H NMR (ppm) Aromatic protons (7-8 ppm), Indole N-H (broad singlet, ~11-12 ppm), Amine -NH₂ (broad singlet, variable).Aromatic protons, Indole N-H (~12 ppm), Azomethine proton (-CH=N-) as a singlet (~8-9 ppm).[10]
¹³C NMR (ppm) Aromatic carbons, C=N carbon of the triazine ring.Aromatic carbons, Azomethine carbon (-CH=N-) (~160-165 ppm).[10]
Mass Spec (MS) Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass.Molecular ion peak confirming the mass of the condensed product.

Troubleshooting and Key Considerations

  • Low Yield in Cyclization: Ensure anhydrous conditions and use fresh FeCl₃. The reaction is sensitive to moisture. Incomplete reaction can occur if the reflux time is too short.

  • Purification Challenges: The final Schiff bases are often poorly soluble. Recrystallization may require high-boiling point solvents like DMF or DMSO, followed by precipitation with water or an alcohol.

  • Incomplete Condensation (Schiff Base): The reactivity of the aromatic aldehyde plays a significant role. Electron-withdrawing groups on the aldehyde can slow the reaction, requiring longer reflux times or a stronger acid catalyst.

  • Safety: Thiosemicarbazide is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Handle all solvents and reagents according to their Safety Data Sheets (SDS).

References

  • Discovery of novel isatin-based thiosemicarbazones: synthesis, antibacterial, antifungal, and antimycobacterial screening.
  • Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells.
  • New Isatin Based Thiosemicarbazone Derivatives: Synthesis, Spectroscopic Characteriz
  • Synthesis and structure-activity evaluation of isatin-β-thiosemicarbazones with improved selective activity towards multidrug-resistant cells expressing P-glycoprotein.
  • Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed.

  • Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents.
  • Synthesis and antimicrobial activity of novel fused[1][2][3]triazino[5,6-b]indole derivatives. Source not available.

  • Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.

  • Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][3]triazino[3 - PMC. PMC, National Center for Biotechnology Information.

  • Synthesis and Electrophilic Heterocyclization of 3-(Allylsulfanyl)-1,2,4-triazino[6,5-b]indole.Source not available.
  • Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity.
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.Source not available.
  • Antiviral agents. 5H-as-Triazino[5,6-b]indoles.Journal of Medicinal Chemistry.
  • Synthesis and characterization of the new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol and its Ni(II) and Cu(II) complexes: comparative studies of their in vitro DNA and HSA Binding.PubMed.
  • Synthesis and Electrophilic Heterocyclization of 3-(Allylsulfanyl)-1,2,4-triazino[6,5-b]indole.Source not available.
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL.Source not available.
  • Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents.PubMed.
  • Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate.

  • Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. PubMed.

  • Antimicrobial activity and Cu(II)
  • Preparation and Characterization of Some Schiff Base Compounds.Source not available. not available.*

Sources

Application

Application Note: Advanced Chromatographic Purification Strategies for Triazinoindole Derivatives

Introduction and Pharmacological Context Triazinoindoles are a highly versatile class of fused heterocyclic compounds characterized by a 1,2,4-triazine ring fused to an indole core. In recent drug discovery efforts, thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Triazinoindoles are a highly versatile class of fused heterocyclic compounds characterized by a 1,2,4-triazine ring fused to an indole core. In recent drug discovery efforts, these scaffolds have demonstrated profound pharmacological potential. Specific derivatives act as potent multitarget-directed anti-Alzheimer's agents by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[1], function as highly potent BET (Bromodomain and Extra-Terminal motif) inhibitors[2], and exhibit significant antiproliferative activity against various human tumor cell lines[3].

The synthesis of triazinoindoles typically involves the base-catalyzed condensation of isatin derivatives or 2-diazoindoles with thiosemicarbazide or active methylene compounds[3][4]. While these one-pot or stepwise reactions are efficient, they frequently generate complex crude mixtures containing unreacted precursors, regioisomers, and highly colored polymeric byproducts. Achieving the >98% purity required for in vitro biological assays and preclinical development relies on meticulously designed chromatographic purification workflows.

Physicochemical Rationale for Chromatographic Choices

As a Senior Application Scientist, it is critical to understand why certain chromatographic conditions succeed or fail with triazinoindoles.

Hydrogen Bonding and Tautomerism: Triazinoindoles frequently exist in tautomeric forms (e.g., imino/amino tautomerism)[3]. These forms are stabilized by strong intramolecular and intermolecular hydrogen bonding, particularly between the N-1 hydrogen and adjacent functionalities (like ethoxycarbonyl or carboxamido groups)[3]. On bare silica gel, this extensive hydrogen-bonding network causes severe secondary interactions with silanol groups, leading to peak tailing and irreversible adsorption.

  • The Solution: For Normal-Phase (NP) chromatography, highly non-polar solvent systems (like Hexane) often cause the compound to crash out of solution. Instead, a slightly polar, aprotic gradient such as Dichloromethane (DCM) and Ethyl Acetate (EtOAc) is strictly preferred. This system maintains compound solubility while providing enough polarity to disrupt self-association and silanol interactions[3].

Lipophilicity and Ionization: For final polishing, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Chiral HPLC is necessary to separate structurally similar lipophilic impurities or enantiomers[2]. Because the triazinoindole core contains multiple basic nitrogen atoms, the mobile phase must be buffered (e.g., with 0.1% Formic Acid) to suppress ionization, thereby sharpening the chromatographic peak and preventing band broadening.

Purification Workflow

G Node1 Crude Triazinoindole Synthesis Mixture Node2 Reaction Profiling (TLC & LC-MS) Node1->Node2 Node3 Normal-Phase Flash Chromatography (DCM:EtOAc) Node2->Node3 Node4 Preparative RP-HPLC or Chiral HPLC (Final Polish) Node3->Node4 Node5 Pure Triazinoindole API (>98% Purity) Node4->Node5

Caption: Step-by-step chromatographic purification workflow for triazinoindole derivatives.

Protocol 1: Normal-Phase Flash Chromatography (Intermediate Isolation)

Objective: Bulk removal of unreacted isatin, thiosemicarbazide, and polar baseline impurities.

Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal amount of THF or DMF. Add Celite or silica gel (1:3 w/w ratio to the crude mass) and evaporate the solvent completely under reduced pressure. Causality: Dry loading prevents the band broadening and column fouling that occurs when poorly soluble triazinoindoles precipitate at the column head upon contact with the initial mobile phase.

  • Column Equilibration: Equilibrate a pre-packed silica gel column (e.g., 250 µm UV F254 active silica) with 100% Dichloromethane (DCM)[5].

  • Elution: Apply the step gradient detailed in Table 1. The target [1,2,4]triazino[4,3-a]indoles typically elute at a 9:1 DCM:EtOAc ratio[3].

  • Detection: Monitor eluates using UV detection at 254 nm. Triazinoindoles are highly UV-active due to their extended conjugated aromatic system[5].

  • Recovery: Pool the UV-active fractions corresponding to the target mass and concentrate under reduced pressure. Recrystallize from ethanol if further bulk purity is desired before HPLC[3].

Table 1: Flash Chromatography Gradient Parameters

StepVolume (CV)% DCM% EtOAcPurpose
12.01000Elute non-polar organic impurities
23.0955Transition phase to acclimate column
35.09010Target Elution of Triazinoindole [3]
42.05050Column flush for highly polar byproducts

(Note: CV = Column Volumes)

Protocol 2: Preparative RP-HPLC and Chiral Separation

Objective: Final purification to >98% purity and enantiomeric resolution (critical for stereospecific targets like BET inhibitors)[2].

Methodology:

  • System Setup: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD). For chiral separation of racemic mixtures, equip a CHIRALPAK IB N-5 column; for standard RP-HPLC, use a high-carbon-load C18 column[2].

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in LC-MS grade Water.

    • Buffer B: 0.1% Formic Acid in LC-MS grade Acetonitrile (MeCN).

  • Sample Injection: Dissolve the flash-purified intermediate in a minimal volume of DMSO/MeOH (1:1). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Gradient Execution: Run the gradient as specified in Table 2.

  • Lyophilization: Pool the pure fractions. Do not use rotary evaporation at high heat, as some substituted triazinoindoles are thermally sensitive. Lyophilize the pooled fractions to obtain the final API as a dry powder.

Table 2: Preparative RP-HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Buffer A (H₂O)% Buffer B (MeCN)
0.015.09010
5.015.09010
25.015.04060
30.015.0595
35.015.09010
Self-Validating Quality Control (QC)

A robust protocol must be self-validating. To ensure the integrity of the purified triazinoindole, the following QC loop must be executed post-purification:

  • Chromatographic Purity: Run an analytical HPLC trace demonstrating >98% Area Under Curve (AUC) at 254 nm.

  • Mass Verification: Perform LC-MS (ESI+) to confirm the [M+H]+ molecular ion matches the calculated exact mass of the synthesized derivative[5].

  • Structural Integrity: Conduct 1 H and 13 C NMR spectroscopy (e.g., on a Bruker 400 MHz spectrometer)[5]. The spectra must confirm the presence of the characteristic triazinoindole protons and explicitly prove the absence of residual purification solvents (specifically looking for the absence of EtOAc peaks at 4.12, 2.05, and 1.26 ppm, and DCM at 5.30 ppm in CDCl₃).

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine

Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists. Document Type: Technical Guide & Validated Protocol. Introduction and Chemical Context 5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Exact Mass:...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists. Document Type: Technical Guide & Validated Protocol.

Introduction and Chemical Context

5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Exact Mass: 185.0701 Da) is a highly conjugated, planar heterocyclic compound. Derivatives of the 1,2,4-triazino[5,6-b]indole scaffold are actively investigated for their potent antiviral, antifungal, and antitumoral properties[1]. In drug metabolism and pharmacokinetics (DMPK), accurately mapping the mass spectrometry (MS) fragmentation of this core is critical. Because biotransformations (e.g., hydroxylation, N-oxidation) often shift the precursor mass, understanding the intrinsic fragmentation logic of the parent scaffold allows scientists to pinpoint exactly where a metabolic modification has occurred.

Mechanistic Causality of Fragmentation (ESI-CID)

Under Electrospray Ionization (ESI) in positive mode, the molecule readily forms a stable protonated precursor, [M+H]⁺ at m/z 186.08. The fragmentation logic under Collision-Induced Dissociation (CID) is governed by the thermodynamic drive to expel stable neutral molecules while retaining charge on the highly aromatic indole core[2].

Pathway A: Expulsion of Nitrogen (N₂)

The most facile cleavage in 1,2,4-triazines is the loss of neutral nitrogen gas (N₂, 28.01 Da)[3]. Protonation preferentially occurs at the N-2 or N-4 position of the triazine ring. This localizes positive charge and weakens the adjacent N-N bond due to electronic repulsion. Upon collision, the ring opens, expelling N₂ to form a fragment at m/z 158.07 . This is a low-energy pathway and is often the first event observed.

Pathway B: Cyanamide (NH₂CN) Elimination

Diagnostic for 3-amino-substituted triazines is the elimination of cyanamide (42.02 Da)[4]. The primary amine at the C-3 position, along with the C-3 carbon and an adjacent ring nitrogen, can undergo a retro-cyclization event. This yields a fragment at m/z 144.06 . Because breaking multiple bonds in the aromatic system requires more energy, this fragment typically appears at moderate to high collision energies (CE).

Pathway C: Collapse to the Indolyl Cation

Regardless of whether the triazine ring first loses N₂ or cyanamide, the ultimate thermodynamic sink is the formation of the indolyl cation at m/z 116.05 [5]. The indole core is highly aromatic; once the fused triazine ring is completely degraded, the remaining C₈H₆N⁺ structure resists further fragmentation. Consequently, m/z 116 is almost always the base peak in the MS/MS spectrum[2].

Pathway D: Indole Ring Opening

At extreme collision energies, the stable indolyl cation undergoes ring contraction and opening, expelling hydrogen cyanide (HCN, 27.01 Da) to yield a tropylium-like or benzocyclopropenyl cation at m/z 89.04 [6].

Quantitative Data Presentation

To facilitate rapid MRM (Multiple Reaction Monitoring) method development, the quantitative fragmentation targets and their relative energetics are summarized below.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
186.08158.07N₂28.01[M+H - N₂]⁺15Medium
186.08144.06NH₂CN42.02[M+H - Cyanamide]⁺20Low-Medium
186.08116.05N₂ + NH₂CN70.03Indolyl Cation (C₈H₆N⁺)25High (Base Peak)
186.0889.04N₂ + NH₂CN + HCN97.04Aromatic Core (C₇H₅⁺)40Low

Fragmentation Workflow Visualization

MS_Fragmentation M Precursor Ion [M+H]+ m/z 186.08 C9H8N5+ F1 Fragment Ion m/z 158.07 [M+H - N2]+ M->F1 - N2 (28 Da) Triazine Cleavage F2 Fragment Ion m/z 144.06 [M+H - NH2CN]+ M->F2 - NH2CN (42 Da) Cyanamide Loss F3 Indolyl Cation m/z 116.05 C8H6N+ F1->F3 - NH2CN (42 Da) F2->F3 - N2 (28 Da) Ring Contraction F4 Aromatic Core m/z 89.04 C7H5+ F3->F4 - HCN (27 Da) Indole Ring Opening

Figure 1: ESI-CID fragmentation pathways of 5H-[1,2,4]triazino[5,6-b]indol-3-amine.

Experimental Protocol: LC-MS/MS Method

Self-Validating System for Biological Matrices

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Add 300 µL of ice-cold Acetonitrile (containing a stable-isotope labeled internal standard) to 100 µL of plasma. Vortex for 2 mins, then centrifuge at 14,000 x g for 10 mins.

  • Causality: Acetonitrile effectively denatures plasma proteins. More importantly, maintaining an ice-cold environment prevents the potential hydrolysis of the primary amine on the triazine ring, which is susceptible to nucleophilic attack in warm, aqueous biological matrices.

  • Self-Validation Check: Monitor the absolute peak area of the internal standard across all injections. A variance of >15% indicates matrix precipitation failure or evaporation inconsistencies, flagging the batch for re-extraction.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a Biphenyl UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Causality: A Biphenyl stationary phase is chosen over standard C18 because the extended pi-electron system of the biphenyl groups induces strong pi-pi interactions with the planar triazinoindole core. This provides superior retention and prevents the polar amine from eluting in the void volume. The 0.1% formic acid ensures the basic nitrogens remain fully protonated, yielding sharp peak shapes and maximizing ESI+ efficiency.

  • Self-Validation Check: Calculate the peak asymmetry factor (As) for every Quality Control (QC) injection. If As > 1.5, it indicates secondary interactions (e.g., free silanol binding or column fouling), prompting mandatory column washing.

Step 3: MS/MS Detection (MRM Mode)

  • Action: Operate the triple quadrupole in ESI+ mode. Set the precursor ion to m/z 186.1. Monitor the primary quantifier transition 186.1 → 116.1 (CE: 25 eV) and the qualifier transition 186.1 → 158.1 (CE: 15 eV).

  • Causality: The 116.1 transition (indolyl cation) is chosen as the quantifier because it is the thermodynamic sink of the molecule, offering the highest signal-to-noise ratio[5]. The 158.1 transition (N₂ loss) requires lower collision energy and serves as the qualifier[3].

  • Self-Validation Check: The ion ratio (Qualifier Area / Quantifier Area) must remain constant (± 20%) across all samples. A deviation proves isobaric matrix interference, invalidating the specific sample result and requiring chromatographic adjustment.

References

  • Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents. Scientific Research Publishing.[2][5][Link]

  • Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate.[1][Link]

  • Nucleophilic Reactivities of Indoles. ResearchGate.[6][Link]

  • Detection of 3-amino-1,2,4-triazine adulteration in milk using an oxidation product 3-amino-1,2,4-triazin-5(2H)-one. PubMed.[4] [Link]

Sources

Application

Comprehensive Application Note: 5H-[1,2,4]Triazino[5,6-b]indol-3-amine as a Privileged Scaffold in Novel Drug Discovery

Executive Summary 5H-[1,2,4]Triazino[5,6-b]indol-3-amine is a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. By fusing an electron-rich indole core with an electron-deficient 1,2,4-tria...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5H-[1,2,4]Triazino[5,6-b]indol-3-amine is a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. By fusing an electron-rich indole core with an electron-deficient 1,2,4-triazine ring, this compound presents a rigid, planar architecture capable of deep-pocket enzyme intercalation and multipoint hydrogen bonding. This application note provides an authoritative guide for drug development professionals, detailing the mechanistic rationale, validated pharmacological targets, and self-validating experimental protocols required to leverage this scaffold in novel drug discovery.

Chemical Profile & Mechanistic Rationale

The pharmacological power of the 5H-[1,2,4]triazino[5,6-b]indole core lies in its structural dualism. The planarity of the fused ring system allows for efficient π−π stacking interactions with aromatic residues in target protein binding sites. Crucially, the primary amine at the 3-position of 5H-[1,2,4]triazino[5,6-b]indol-3-amine serves as an optimal nucleophilic anchor. This allows researchers to perform late-stage functionalizations—such as the formation of Schiff bases, amidation, or diazotization—to drastically alter the molecule's lipophilicity and target specificity without compromising the binding affinity of the core scaffold.

Validated Pharmacological Targets

The derivatization of 5H-[1,2,4]triazino[5,6-b]indol-3-amine has yielded potent lead compounds across multiple therapeutic areas:

A. Targeted Oncology & Apoptosis Induction

Recent drug discovery efforts have utilized the triazino-indole scaffold to design highly selective iron chelators. Unlike traditional broad-spectrum chelators, specific pyridinocycloalkyl-fused derivatives of this scaffold selectively bind to ferrous ( Fe2+ ) ions over ferric ( Fe3+ ) ions[1]. This selective chelation disrupts intracellular iron homeostasis specifically in cancer cells (which have a high avidity for iron), arresting the cell cycle at the G1 phase. This triggers mitochondrial-mediated apoptosis, evidenced by the upregulation of Bax, downregulation of Bcl-2, and subsequent cleavage of caspase-3[1].

Additionally, triazole-linked benzene sulfonamide conjugates of the scaffold have been identified as potent inhibitors of human Carbonic Anhydrase (hCA) isoforms. They exhibit low nanomolar Ki​ values against the transmembrane tumor-associated isoform hCA IX, making them viable candidates for targeting hypoxic tumor microenvironments[2].

B. Metabolic Regulation & Diabetic Complications

The scaffold is highly effective in targeting Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway implicated in severe diabetic complications (e.g., neuropathy and cataracts). Derivatives such as Cemtirestat (a mercapto-acetic acid derivative of the core) exhibit sub-micromolar IC50​ values against AR[3]. Advanced structure-activity relationship (SAR) studies reveal that isosteric replacement of sulfur with oxygen in the triazino-indole core enhances hydrogen bonding with the Leu300 residue in the AR active site, significantly improving target selectivity[4]. Furthermore, these compounds act as potent antioxidants, scavenging reactive oxygen species (ROS) and protecting erythrocytes from oxidative hemolysis[3].

C. Infectious Diseases & Hypoxia Modulation

The scaffold exhibits broad-spectrum antimicrobial properties. Benzimidazole-linked thio-derivatives demonstrate potent inhibition against Mycobacterium tuberculosis (Mtb) H37Rv[5]. In the realm of neuro-otology, morpholinoethylthio derivatives (such as Trisan) have been proven to modulate Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) expression, offering otoprotective effects against acoustic trauma and sensorineural hearing loss[6].

Quantitative Data Summary

Target / Disease AreaRepresentative Derivative TypePrimary Mechanism of ActionKey Efficacy Metric
Lung Carcinoma (A549) Pyridinocycloalkyl-fused derivativeSelective Fe2+ chelation; Mitochondrial Apoptosis IC50​=0.59μM
Diabetic Complications Oxotriazinoindole (OTI) / CemtirestatAldose Reductase (AR) Inhibition; ROS ScavengingSub-micromolar IC50​
Hypoxic Tumors Triazole-linked benzene sulfonamidehCA IX (Carbonic Anhydrase) InhibitionLow nanomolar Ki​
Tuberculosis Benzimidazole-thio derivativeMtb H37Rv Inhibition MIC=6.25μg/mL
Acoustic Trauma Morpholinoethylthio derivative (Trisan)HIF-1 α Expression ModulationEffective at 10mg/kg

Experimental Methodologies

Protocol 1: Synthesis of Schiff Base Derivatives from 5H-[1,2,4]Triazino[5,6-b]indol-3-amine

This protocol outlines the condensation of the 3-amine with aromatic aldehydes to yield imines, extending the conjugated system to enhance target binding affinity.

  • Preparation: Dissolve 1.0 equivalent of 5H-[1,2,4]triazino[5,6-b]indol-3-amine in absolute ethanol.

    • Causality: Absolute ethanol minimizes water content in the reaction matrix, driving the thermodynamic equilibrium toward imine formation by preventing premature hydrolysis.

  • Reagent Addition: Add 1.1 equivalents of the desired substituted benzaldehyde to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Using a strong mineral acid would fully protonate the primary amine, rendering it non-nucleophilic and halting the reaction. This delicate pH balance is critical for optimal kinetics.

  • Reaction & Self-Validation: Reflux the mixture for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation Step: The complete disappearance of the primary amine spot (visualized via UV lamp at 254 nm or ninhydrin stain) confirms the reaction has reached completion, validating the workflow before downstream purification.

  • Purification: Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol, and recrystallize from a DMF/ethanol mixture to yield the pure Schiff base derivative.

Protocol 2: In Vitro Phenotypic Screening (Mitochondrial Apoptosis via Flow Cytometry)

To validate the anticancer mechanism of synthesized iron-chelating derivatives, mitochondrial membrane potential ( ΔΨm​ ) must be assessed.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Treatment: Treat the cells with the synthesized triazino-indole derivative at varying concentrations (e.g., 0.5, 1.0, 2.0 μ M) for 24 hours. Include a vehicle control (DMSO < 0.1%).

  • Harvest & Staining: Harvest the cells via trypsinization, wash twice with cold PBS, and resuspend in binding buffer. Add JC-1 dye (5 μ g/mL) and incubate for 20 minutes at 37°C in the dark.

  • Flow Cytometry Analysis & Self-Validation: Analyze the cells using a flow cytometer.

    • Causality & Self-Validation: JC-1 is a lipophilic, cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells, it forms J-aggregates (emitting red fluorescence at ~590 nm). In apoptotic cells with depolarized mitochondria, it remains in monomeric form (emitting green fluorescence at ~529 nm). The ratiometric shift from red to green fluorescence provides an internally controlled, self-validating metric for mitochondrial dysfunction, eliminating artifacts caused by varying cell numbers or unequal dye loading.

Mechanistic Workflow Visualization

G A 5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Core Scaffold) B Chemical Derivatization (Schiff Base / Alkylation) A->B Synthetic Modification C Novel Triazino-Indole Derivatives B->C Yield Optimization D Target 1: Iron Chelation (Selective Fe2+ Binding) C->D Oncology Pathway E Target 2: Aldose Reductase (Enzyme Inhibition) C->E Metabolic Pathway F Mitochondrial Pathway (Bax ↑, Bcl-2 ↓, Caspase-3 Cleavage) D->F Triggers Dysfunction G Oxidative Stress Reduction (ROS Scavenging) E->G Modulates H Apoptosis & Cell Cycle Arrest (Anticancer Efficacy) F->H Induces I Prevention of Diabetic Complications (Metabolic Regulation) G->I Results In

Mechanistic workflow of 5H-[1,2,4]triazino[5,6-b]indole derivatives from synthesis to therapeutic action.

References[1] Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed (nih.gov). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1K_FRylmAwTpFhZg8om5qBn0eVVZbb0g0DcYXfe4Y0Uf1z21YQAR5ZZPNDTsOCNMGyF_zX406wqzJtzMY24IuYefvACD2VKyyqWplE4RcbitWOoEtmVdwPYm3xeWaiXcXsjE=[2]Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPkSn3ZF_XCjb2QA8tRGGi99e2CfwLQxEEDPj7kOnzaTXhf4MPUizD4pdTKmPhHWjArr3fGKUouNCYRgLE9BZBrXFgKTK0L9SsQPgYISZgCjDvEqxzwROW5MIIgSi9Enz1[5]Design, Synthesis, Molecular Docking, Antitubercular, Antimicrobial and Antioxidant Studies of Some Novel 3-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5H-[1,2,4] Triazino[5,6-b]indole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtJviyK9v-k33iHETbY5D7qFUVaALgJ02ilf_TpPk5QMsgFe9cCrWHeAdlW2YsGlg_rB1typzOrSP4zL4HL_DMnqNe7shB-8xtpVORoePS9NUc2ifPZzEV_qKceuQ_KJdqWJELpOGY7CvpTs8syZk6ZhYH3XgD[3]Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor, in a 1,1′-diphenyl-2-picrylhydrazyl assay and in the cellular system of isolated erythrocytes exposed to tert-butyl hydroperoxide. PubMed Central (nih.gov). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu3ef_x0OYnMXVyrBwVXKKm74eC0iuudJodI7xvd0XDSacnqMStNGDCeWboxnY8fJJOibHkwBK0iLYa-btqHYtG3FzjzW-qParLtwuN6VuZNljuznMRe1LDpWUEev8erUaS_oIqFB85Cm1QTE=[6]HIF-1α as a Target Molecule in the Use of Triazino-Indole Derivative on the Acoustic Trauma Model. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbIBiXIOCve9EADsz-HWuw3Kuc5LFc2xsNOnIamn2d0GcBTupgsum1DnWDvaV-Fz1OfiejV_gwXeY3Dj3mctJCnmfu339qfXkvAzJLqka23KwjBOL0Ct3aIfCtzm8TtKUG[4]Development of Novel Oxotriazinoindole Inhibitors of Aldose Reductase: Isosteric Sulfur/Oxygen Replacement in the Thioxotriazinoindole Cemtirestat Markedly Improved Inhibition Selectivity. Journal of Medicinal Chemistry (ACS). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5kSR2vpBdBe6363EO4yDdPnUbo-b1r-rpoUJWZImLm2d2r7v_IqDXyUFCzONXQ_uyAHPQiJd744-fiAScGck9bgstqdM9myCyrDI-zMa24s3Y9dPaCIIC1tPJ_vuI-AMvH99YVv6cAwdH1vCY95LI

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common points of failure in the synthesis of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common points of failure in the synthesis of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine. The synthesis of triazinoindoles via the condensation of isatin and aminoguanidine is a historically established route[1], but it is notoriously susceptible to stalling at the intermediate stage or degrading under harsh conditions.

This guide moves beyond simple protocols by explaining the chemical causality behind each step, ensuring you have a self-validating system to maximize your reaction yield.

Mechanistic Workflow & Pitfalls

To troubleshoot low yield, we must first understand the reaction's failure modes. The synthesis proceeds via an isatin-3-amidinohydrazone intermediate. The two primary reasons for low yield are E/Z isomer trapping [2][3] and base-catalyzed isatin ring hydrolysis [4].

Pathway Isatin Isatin (1H-indole-2,3-dione) Condensation Condensation (pH 4-6) Isatin->Condensation AG Aminoguanidine Salt AG->Condensation E_Isomer E-Hydrazone (Kinetic Product) Condensation->E_Isomer Rapid formation Z_Isomer Z-Hydrazone (Thermodynamic Product) Condensation->Z_Isomer Equilibration (Heat/H+) E_Isomer->Z_Isomer Isomerization Cyclization Base-Catalyzed Cyclization E_Isomer->Cyclization Sterically hindered Z_Isomer->Cyclization Optimal geometry Hydrolysis Isatinic Acid (Ring-Opened Byproduct) Cyclization->Hydrolysis Strong Base (NaOH) Excess Heat Product 5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Target) Cyclization->Product Mild Base (K2CO3)

Fig 1: Mechanistic pathway and failure modes in triazinoindole synthesis.

Diagnostic Q&A: Field-Proven Insights

Q1: My LC-MS shows a massive peak at[M+18] Da relative to the target product. Why is my cyclization stuck at the intermediate stage? A: You are observing the uncyclized isatin-3-amidinohydrazone intermediate. This occurs due to E/Z isomerism at the azomethine bond. The reaction initially forms a mixture of E and Z isomers, but only the Z(syn)-isomer places the guanidino nitrogen in close enough spatial proximity to the isatin C2-carbonyl to undergo intramolecular cyclization[2][3]. Solution: The E-isomer is the kinetic product, while the Z-isomer is the thermodynamic product. Prolonged heating (reflux) in the presence of a mild acid catalyst (like acetic acid) facilitates the E-to-Z isomerization, driving the equilibrium toward the cyclizable conformation.

Q2: I added NaOH to force the cyclization, but my yield dropped to 15% and I have a highly polar, water-soluble byproduct. What happened? A: You have hydrolyzed your starting material. Isatin contains a 5-membered lactam ring. Strong bases (like NaOH or KOH) at elevated temperatures trigger nucleophilic attack at the C2 carbonyl, leading to the hydrolytic opening of the ring to form an isatinic acid derivative (2-aminophenylglyoxylic acid)[4]. Solution: Never use strong aqueous bases for this cyclization. Switch to a mild base like Potassium Carbonate ( K2​CO3​ ) in an alcoholic solvent (e.g., ethanol or methanol). This provides enough basicity to deprotonate the guanidino nitrogen for cyclization without cleaving the lactam ring.

Q3: I am seeing unreacted isatin even after 12 hours of reflux. How do I optimize the initial condensation? A: The condensation of the ketone with aminoguanidine is highly pH-dependent. If the solution is too acidic, the nucleophilic hydrazine moiety of aminoguanidine becomes fully protonated and unreactive. If it is too basic, Schiff base formation is kinetically slow. Solution: Use Aminoguanidine Bicarbonate instead of the hydrochloride salt. As the reaction heats, the bicarbonate decomposes into CO2​ and H2​O , naturally buffering the reaction at an optimal pH of ~5-6, which accelerates the condensation step.

Quantitative Optimization Data

To validate the causality of reagent selection, below is a summary of cyclization conditions and their empirical outcomes. Notice how the choice of base directly dictates the partition between the target product and the ring-opened byproduct.

Cyclization ConditionIntermediate Conversion (%)Ring-Opened Byproduct (%)Final Yield (%)
NaOH (1M), 100°C, 2h >95%45%35%
No Base, 120°C, 12h 60%<1%55%
AcOH (cat), 80°C, 6h 80%<1%75%
K₂CO₃ (1 eq), 80°C, 4h >95%<5%85%
Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. By isolating the intermediate, you can verify the success of the condensation before risking the cyclization step.

Phase 1: Condensation (Schiff Base Formation)

  • Charge the Flask: Suspend Isatin (1.0 eq, 10 mmol) and Aminoguanidine Bicarbonate (1.1 eq, 11 mmol) in 30 mL of Ethanol/Water (2:1 v/v). Causality: The mixed solvent ensures solubility of both the organic isatin and the inorganic salt.

  • Reflux: Heat the mixture to 85°C. You will observe effervescence ( CO2​ release). Continue refluxing for 2-3 hours.

  • Validation Checkpoint: An aliquot analyzed by TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the orange isatin spot and the appearance of a yellow intermediate spot.

  • Isolation (Optional but Recommended): Cool to room temperature. Filter the precipitated yellow solid (isatin-3-amidinohydrazone) and wash with cold water.

Phase 2: Base-Catalyzed Cyclization 5. Resuspension: Suspend the intermediate in 25 mL of absolute Ethanol. 6. Catalysis: Add anhydrous K2​CO3​ (1.0 eq). Causality: Mild base promotes the nucleophilic attack of the guanidino nitrogen onto the C2 carbonyl without hydrolyzing the lactam. 7. Reflux: Heat to 80°C for 4 hours. The suspension will change color from bright yellow to a deep orange/red as the conjugated triazinoindole system forms. 8. Workup & Purification: Cool the reaction to 0°C. The product is highly insoluble. Filter the precipitate and wash sequentially with cold water (to remove K2​CO3​ ) and cold ethanol (to remove organic impurities). Dry under vacuum.

Diagnostic Decision Tree

If you run the protocol and still experience low yields, use the following decision tree based on LC-MS mass analysis of your crude reaction mixture to diagnose the exact point of failure.

Troubleshooting Start Issue: Low Yield (<40%) LCMS Run LC-MS on Crude Mixture Start->LCMS MassInt Mass = Product + 18 Da (Hydrazone) LCMS->MassInt Incomplete Cyclization MassHyd Mass = Product + 36 Da (Isatinic Acid) LCMS->MassHyd Base Hydrolysis MassUn Mass = Isatin (Unreacted) LCMS->MassUn Failed Condensation Sol1 Action: Prolong heating or add acid catalyst MassInt->Sol1 Sol2 Action: Switch NaOH to K2CO3 or lower temperature MassHyd->Sol2 Sol3 Action: Check pH (target 4-6) Use Bicarbonate Salt MassUn->Sol3

Fig 2: Diagnostic decision tree for resolving low yield in cyclization.

References
  • Features of the reaction of 1-amino-2-nitroguanidine with isatins. Synthesis of [1,2,4]triazino[5,6-b]indoles. ResearchGate.2

  • FEATURES OF THE REACTION OF 1-AMINO-2-NITROGUANIDINE WITH ISATINS. SYNTHESIS OF [1,2,4]TRIAZINO[5,6-b]INDOLES. Chemistry of Heterocyclic Compounds.3

  • (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid - Historical Development of Triazinoindole Chemistry. Benchchem.1

  • Development of Novel Oxotriazinoindole Inhibitors of Aldose Reductase: Isosteric Sulfur/Oxygen Replacement in the Thioxotriazinoindole Cemtirestat Markedly Improved Inhibition Selectivity. Journal of Medicinal Chemistry - ACS Publications.4

Sources

Optimization

HPLC method development and optimization for triazinoindole derivatives

Welcome to the Analytical Support & Troubleshooting Center for the chromatographic analysis of triazinoindole derivatives. Triazinoindoles are complex, polycyclic aromatic heterocycles frequently investigated as multitar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support & Troubleshooting Center for the chromatographic analysis of triazinoindole derivatives.

Triazinoindoles are complex, polycyclic aromatic heterocycles frequently investigated as multitarget-directed ligands in drug discovery (e.g., for neurodegenerative diseases and receptor agonists)[1][2]. Due to their unique electron distribution and mixed acid-base properties, developing robust HPLC methods for these compounds requires a mechanistic approach rather than trial and error.

This portal is designed to provide researchers with self-validating protocols, deep mechanistic insights, and diagnostic troubleshooting trees to ensure reliable, reproducible, and regulatory-compliant method development.

Module 1: Mechanistic Knowledge Base

To separate triazinoindole derivatives effectively, we must first understand their chemical behavior in solution. Triazinoindoles contain a fused triazine and indole ring system, which presents two distinct types of nitrogen atoms:

  • Pyrrole-type Nitrogen (Indole core): The lone pair of electrons is delocalized into the aromatic π -system. It is non-basic and will not ionize under typical reversed-phase HPLC conditions[3].

  • Pyridine-type Nitrogen (Triazine core): The lone pair is localized in an sp2 orbital, making it weakly basic. Under acidic mobile phase conditions, these nitrogens readily protonate[3].

The Causality of Peak Tailing: When analyzing triazinoindoles, the protonated pyridine-type nitrogens can undergo secondary ion-exchange interactions with negatively charged, unshielded residual silanols ( SiO− ) on the silica support of the stationary phase. This dual-retention mechanism (hydrophobic partitioning + ionic interaction) is the primary cause of severe peak tailing and retention time drift in basic heterocycles[3].

To counteract this, method developers must strictly control the mobile phase pH (ensuring it is at least 2 units away from the analyte's pKa​ ) and utilize highly end-capped or polar-embedded (e.g., RP-Amide) stationary phases[4].

Module 2: Self-Validating Method Development Protocol

This step-by-step protocol is engineered as a self-validating system . You must not proceed to the next step unless the defined acceptance criteria are met.

Step 1: Physicochemical Profiling & Phase Selection
  • Mechanistic Rationale: Selecting a column that shields residual silanols prevents the secondary interactions that degrade peak shape for basic heterocycles.

  • Action: Install a base-deactivated C18, a Phenyl-Hexyl (for enhanced π−π interactions with the triazinoindole core), or an RP-Amide column (150 mm × 4.6 mm, 3.5 µm)[4].

  • System Validation Check: Inject a neutral void volume marker (e.g., Uracil). Calculate the void time ( t0​ ).

    • Pass: t0​ is highly reproducible across 3 injections (RSD < 0.5%). Proceed to Step 2.

    • Fail: System is not equilibrated or there is a pump leak. Re-equilibrate with 20 column volumes.

Step 2: Broad Gradient Scouting
  • Mechanistic Rationale: A broad gradient sweeps the entire hydrophobicity range, ensuring that all structural analogs, synthetic intermediates, and degradation products are eluted and detected[5].

  • Action:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 20 minutes[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (optimal for the conjugated triazinoindole chromophore).

  • System Validation Check: Evaluate the retention factor ( k′ ) and asymmetry factor ( As​ ) of the main triazinoindole peak.

    • Pass: k′>2.0 and As​≤1.5 . Proceed to Step 3.

    • Fail: If k′<2.0 , decrease the initial %B. If As​>1.5 , the pH is too close to the analyte pKa​ ; adjust the buffer pH or switch to a polar-embedded column.

Step 3: Gradient Optimization & Resolution
  • Mechanistic Rationale: Closely related triazinoindole derivatives (e.g., positional isomers on the indole ring) often co-elute. Flattening the gradient slope specifically at the elution window of the target analyte maximizes interaction time with the stationary phase, increasing resolution ( Rs​ ).

  • Action: Modify the gradient to a shallower slope (e.g., 1% B/min change) around the elution time identified in Step 2. Maintain column temperature at 35°C to lower mobile phase viscosity and improve mass transfer.

  • System Validation Check: Calculate the resolution ( Rs​ ) between the active pharmaceutical ingredient (API) and its closest eluting impurity.

    • Pass: Rs​≥2.0 (baseline resolution). Proceed to Step 4.

    • Fail: Rs​<2.0 . Change the organic modifier (e.g., switch from ACN to Methanol to alter selectivity) or utilize a Phenyl column to exploit π−π selectivity.

Step 4: Regulatory Validation (ICH Q2(R2))
  • Mechanistic Rationale: An analytical procedure must be proven fit for its intended purpose (e.g., stability testing or release assay) through rigorous statistical validation[6][7].

  • Action: Execute validation runs testing Specificity, Linearity, Accuracy, and Precision as per ICH Q2(R2) guidelines[8].

  • System Validation Check:

    • Pass: Method meets all predefined ICH acceptance criteria (e.g., Linearity R2≥0.999 , Precision RSD ≤2.0% ). Method is finalized.

Workflow A 1. Structural Profiling Identify pKa of Pyridine-type N B 2. Phase Selection RP-Amide or End-capped C18 A->B Drives C 3. Scouting Run 5-95% B Linear Gradient B->C Execute D 4. Self-Validation Check k' > 2.0 and As < 1.5? C->D Evaluate E 5. Method Optimization Adjust Gradient/pH D->E No (Fail) F 6. ICH Q2(R2) Validation Specificity & Precision D->F Yes (Pass) E->C Re-test

Caption: Self-validating HPLC method development workflow for triazinoindole derivatives.

Module 3: Quantitative Optimization Parameters

The following table summarizes the critical chromatographic parameters, their acceptable ranges, and the mechanistic causality behind their optimization for triazinoindole scaffolds.

ParameterRecommended RangeMechanistic Causality for TriazinoindolesAcceptance Criteria
Mobile Phase pH 2.5 – 3.5 OR > 8.0Ensures the basic pyridine-type nitrogens are either fully protonated (low pH) or fully neutral (high pH), preventing split peaks and retention drift[3].pH must be 2 units away from the analyte's pKa​ .
Buffer Concentration 10 – 25 mMProvides sufficient ionic strength to mask residual silanols without precipitating in high organic concentrations[4].Baseline noise 0.05 mAU; no buffer precipitation.
Column Temperature 30°C – 45°CLowers mobile phase viscosity, improving mass transfer kinetics within the porous silica, which sharpens the peaks of bulky polycyclic compounds.Retention time RSD 1.0% across 6 injections.
Stationary Phase RP-Amide, Phenyl, or C18Phenyl phases offer unique π−π interactions with the aromatic triazinoindole core. RP-Amide phases shield silanols from protonated amines[4].Peak Asymmetry ( As​ ) 1.5.

Module 4: Troubleshooting Guide & Diagnostics

Q1: Why am I seeing severe peak tailing ( As​>2.0 ) for my triazinoindole analogs, even on a new C18 column? Cause: You are likely experiencing secondary ion-exchange interactions. The pyridine-type nitrogens on the triazine ring are protonated and interacting with negatively charged residual silanols on the silica surface[3]. Solution:

  • Lower the mobile phase pH to ~2.5 using Trifluoroacetic acid (TFA), which acts as an ion-pairing agent to neutralize the positive charge on the analyte.

  • Alternatively, switch to an RP-Amide or base-deactivated column specifically designed for basic compounds[4].

Q2: My retention times are drifting continuously between runs. How do I stabilize them? Cause: Retention time drift in basic heterocycles is almost always caused by inadequate buffer capacity or insufficient column equilibration. If your mobile phase pH is too close to the pKa​ of the triazinoindole, microscopic fluctuations in pH will drastically alter the ionization state and retention time. Solution: Adjust the buffer pH to be at least 2 units away from the pKa​ . Ensure you are using a buffered system (e.g., Ammonium Formate) rather than just adjusting pH with a dilute acid. Equilibrate the column with at least 10-15 column volumes before the first injection.

Q3: I am trying to separate closely related positional isomers of substituted triazinoindoles, but they co-elute. How can I resolve them? Cause: Standard C18 columns rely purely on hydrophobic partitioning (dispersive forces), which may not be sufficient to distinguish isomers that have identical partition coefficients ( LogP ) but different spatial geometries. Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns introduce π−π interactions, dipole-dipole interactions, and shape selectivity, which are highly effective at resolving rigid, planar aromatic isomers like substituted triazinoindoles[4].

Troubleshooting Symptom Symptom: Severe Peak Tailing (As > 2.0) Cause1 Cause A: Silanol Interactions (Ionized Basic N) Symptom->Cause1 Cause2 Cause B: Poor pH Control (pH ≈ pKa) Symptom->Cause2 Sol1 Solution: Switch to RP-Amide or Add Ion-Pairing Agent Cause1->Sol1 Sol2 Solution: Adjust Buffer pH (pH < pKa - 2) Cause2->Sol2 Verify Verify: Inject Standard Confirm As < 1.5 Sol1->Verify Sol2->Verify

Caption: Diagnostic logic tree for resolving peak tailing in basic heterocyclic compounds.

Module 5: Regulatory & Validation FAQs

Q: What are the core requirements for validating this method according to the latest guidelines? A: According to the ICH Q2(R2) guidelines on the validation of analytical procedures[6][9], if the method is intended for assay or purity testing of commercial drug substances, you must demonstrate that it is "fit for the intended purpose"[6]. The core parameters include:

  • Specificity/Selectivity: You must demonstrate that the triazinoindole peak is free from interference by degradation products or impurities. This is typically achieved using a diode array detector (DAD) to assess peak purity[8].

  • Linearity & Range: The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across the specified limits (typically 80-120% of the test concentration for assays)[6].

  • Accuracy & Precision: Requires establishing repeatability (intra-assay precision) and intermediate precision across multiple days or analysts[7].

Q: Can I use the data from my method development scouting runs as part of the formal validation? A: Yes. Under the harmonized ICH Q14 (Analytical Procedure Development) and Q2(R2) guidelines, suitable data derived from robust, science-based development studies can be submitted as part of the formal validation data to demonstrate the suitability of the procedure[6][7].

References

  • [9] /[6] /[8] /[7] Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development | Source: Federal Register / ICH | URL:[Link]

  • [3] Title: Readers Insight: Heterocycles Structural Analysis in HPLC Method Development | Source: Welch Materials | URL:[Link]

  • [1] Title: Ligand-based virtual screening identifies a family of selective cannabinoid receptor 2 agonists | Source: National Institutes of Health (PMC) | URL:[Link]

  • [2] Title: Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents | Source: ACS Chemical Neuroscience | URL:[Link]

  • [5] Title: A Three-Pronged Template Approach for Rapid HPLC Method Development | Source: Chromatography Online | URL:[Link]

Sources

Troubleshooting

Addressing stability and degradation issues of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine in solution

Technical Support Center: 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Welcome to the technical support center for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine and its derivatives. This resource is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5H-[1][2][3]Triazino[5,6-b]indol-3-amine

Welcome to the technical support center for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this potent heterocyclic compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

The unique fused ring structure of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine, while conferring valuable biological activity, also presents specific challenges regarding its stability in solution.[4][5][6][7][8][9][10][11][12][13] This guide is structured in a question-and-answer format to directly address the most pressing issues you may face.

Frequently Asked Questions (FAQs)

Q1: My 5H-[1][2][3]Triazino[5,6-b]indol-3-amine solution is changing color over time. What could be the cause?

A change in the color of your solution is often the first visual indicator of chemical degradation. For indole-containing compounds, this can be due to oxidation.[2][3][14][15] The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound instability?

Absolutely. Degradation of the parent compound will lead to a decrease in its effective concentration, resulting in a loss of biological activity and poor reproducibility in your assays. It is crucial to ensure the stability of your stock solutions and working solutions to obtain reliable data. Forced degradation studies are instrumental in understanding the stability of your molecule under various stress conditions.[1][16][17][18]

Q3: What are the primary factors that can cause the degradation of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine in solution?

The primary factors influencing the stability of heterocyclic compounds like 5H-[1][2][3]Triazino[5,6-b]indol-3-amine are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the triazine ring or promote other degradation pathways.[19][20][21][22][23]

  • Oxidation: The indole moiety is particularly sensitive to oxidative degradation, which can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.[2][14][15]

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy to initiate photochemical degradation reactions.[1][24][25]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[26]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with your 5H-[1][2][3]Triazino[5,6-b]indol-3-amine solutions.

Issue 1: Rapid Degradation of Stock Solutions

Symptoms:

  • Visible color change (e.g., yellowing, browning).

  • Precipitation of insoluble materials.

  • Loss of activity in assays compared to freshly prepared solutions.

Potential Causes & Solutions:

CauseProposed Solution
Solvent Purity Use high-purity, HPLC-grade solvents. Peroxide-free ethers and freshly distilled solvents are recommended.
Inappropriate pH Prepare stock solutions in a buffer system that maintains a pH where the compound is most stable. This often needs to be determined empirically, but starting with a neutral pH (e.g., pH 7.4) is a good practice.
Oxidation Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound. Store stock solutions under an inert atmosphere. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), at low concentrations may be beneficial, but their compatibility with your assay should be verified.
Light Exposure Protect your stock solutions from light by using amber vials or by wrapping the vials in aluminum foil. Store solutions in the dark.
Storage Temperature Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation. However, perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated cycling.

Experimental Protocol: Preliminary Stability Assessment of a Stock Solution

  • Prepare a concentrated stock solution of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine in a suitable solvent (e.g., DMSO).

  • Divide the stock solution into several aliquots in amber vials.

  • Store the aliquots under different conditions:

    • Room temperature, exposed to light.

    • Room temperature, protected from light.

    • 4°C, protected from light.

    • -20°C, protected from light.

  • At various time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from each condition by HPLC with a UV detector to quantify the parent compound and detect the appearance of degradation products.

  • Plot the percentage of the parent compound remaining over time for each condition to determine the optimal storage conditions.

G cluster_0 Troubleshooting Workflow for Stock Solution Instability cluster_1 Potential Causes cluster_2 Corrective Actions A Observe Degradation (Color change, loss of activity) B Investigate Potential Causes A->B Initiate Investigation C Implement Corrective Actions B->C Identify Root Cause P1 Solvent Impurity B->P1 P2 Incorrect pH B->P2 P3 Oxidation B->P3 P4 Light Exposure B->P4 P5 High Temperature B->P5 D Verify Stability C->D Apply Solution D->A Re-evaluate if instability persists S1 Use High-Purity Solvents P1->S1 S2 Buffer Solution P2->S2 S3 Inert Atmosphere, Antioxidants P3->S3 S4 Use Amber Vials, Store in Dark P4->S4 S5 Store at Low Temperature P5->S5 S1->C S2->C S3->C S4->C S5->C

Caption: A workflow for troubleshooting stock solution instability.

Issue 2: Degradation in Aqueous Assay Buffers

Symptoms:

  • Time-dependent decrease in assay signal.

  • High variability between replicate wells.

  • Assay results are not reproducible.

Potential Causes & Solutions:

CauseProposed Solution
Hydrolysis The triazine ring may be susceptible to hydrolysis, especially at non-neutral pH.[20][21] Determine the pH-rate profile of your compound to identify the pH of maximum stability. Adjust your assay buffer to this pH if possible.
Oxidative Degradation Aqueous buffers are saturated with dissolved oxygen. The indole moiety is prone to oxidation.[2][14][15] Consider de-gassing your assay buffer before use. If compatible with your assay, adding a small amount of a water-soluble antioxidant like ascorbic acid or using a buffer containing a reducing agent like DTT (at a concentration that does not interfere with the assay) may help.
Adsorption to Plastics Highly conjugated, planar molecules can sometimes adsorb to the plastic surfaces of microplates and pipette tips, leading to a perceived loss of compound. Using low-adhesion plastics or pre-treating plates with a blocking agent (e.g., BSA, if compatible) can mitigate this.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways of your molecule and for developing stability-indicating analytical methods.[1][16][17][18]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at a similar temperature and for the same time points.

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photodegradation: Expose a solution of the compound to a controlled light source, as specified in ICH guideline Q1B.[24][25] A dark control should be run in parallel.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80°C).

After each stress condition, analyze the samples by a stability-indicating method, such as HPLC or LC-MS, to separate and identify the degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[17]

G cluster_0 Forced Degradation Study Workflow cluster_1 Stress Conditions Start 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Stress Apply Stress Conditions Start->Stress Analysis Analyze by HPLC/LC-MS Stress->Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress->Oxidation Photo Photolysis (ICH Q1B) Stress->Photo Thermal Thermal Stress (e.g., 60°C) Stress->Thermal End Identify Degradation Pathways & Develop Stability-Indicating Method Analysis->End

Caption: A workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine, the following degradation pathways are plausible under forced conditions:

  • Oxidation of the Indole Ring: This is a likely pathway, potentially leading to the formation of oxindole derivatives or even cleavage of the indole ring.[2][3][15]

  • Hydrolysis of the Triazine Ring: Under acidic or basic conditions, the triazine ring could undergo hydrolytic cleavage.

  • Photochemical Reactions: The extensive conjugation in the molecule suggests it will absorb UV light, making it susceptible to photolytic degradation.

The identification of the exact degradation products would require characterization by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

By understanding the inherent stability characteristics of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine and implementing the troubleshooting and preventative measures outlined in this guide, you can significantly improve the quality and reliability of your research data.

References

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
  • ResearchGate. (2026, March 15). Pathways of Electrochemical Oxidation of Indolic Compounds | Request PDF.
  • PMC - NIH. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • ACS Publications - ACS.org. (2017, February 14). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives | Organic Letters.
  • ACS Publications. (2022, July 29). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.
  • PubMed. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • PMC. (n.d.). Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2025, August 7). Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from

  • ResearchGate. (n.d.). ChemInform Abstract: New 5H-1,2,4-Triazino(5,6-b)indole and Aminoindole Derivatives. Synthesis and Studies as Inhibitors of Blood Platelet Aggregation, Anti-Hypertensive Agents and Thromboxane Synthetase Inhibitors..
  • PubMed. (2025, February 15). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Retrieved from

  • PubMed. (2010, June 15). Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. Retrieved from

  • RSC Publishing. (n.d.). The influence of pH on the stability of antazoline: kinetic analysis.
  • PubMed. (n.d.). Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents.
  • ResearchGate. (n.d.). The influence of pH on the stability of antazoline: Kinetic analysis.
  • PubMed. (2005, April 15). 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity.
  • MDPI. (2022, October 4). New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies.
  • (n.d.). Synthesis and antimicrobial activity of novel fused[1][2][3]triazino[5,6-b]indole derivatives. Retrieved from

  • PubMed. (2019, August 21). Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents.
  • PubMed. (2019, November 15). New triazinoindole bearing thiazole/oxazole analogues: Synthesis, α-amylase inhibitory potential and molecular docking study.
  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Beilstein Journals. (2025, October 8). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid.
  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • MDPI. (2024, May 24). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]. Retrieved from

  • Semantic Scholar. (2014, June 20). Quantification of urinary 5-hydroxyindoleacetic acid by in-house nitrosonaphthol reaction compared with nitrosonaphthol micro c.
  • (n.d.). 5-propyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol. Retrieved from

  • (2025, October 16). (PDF) Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin.
  • MDPI. (2021, February 22). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from

  • MDPI. (2022, November 1). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor.
  • MDPI. (2023, April 2). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

Sources

Optimization

Technical Support Center: Optimization of Crystallization Conditions for 5H-Triazino[5,6-b]indol-3-amine

Technical Support Center: Optimization of Crystallization Conditions for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Welcome to the technical support center for the crystallization of 5H-[1][2][3]Triazino[5,6-b]indol-3-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Crystallization Conditions for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine

Welcome to the technical support center for the crystallization of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the nuances of crystallizing this specific heterocyclic compound.

Introduction to Crystallizing 5H-[1][2][3]Triazino[5,6-b]indol-3-amine

5H-[1][2][3]Triazino[5,6-b]indol-3-amine is a nitrogen-rich heterocyclic compound with significant potential in medicinal chemistry, including as an iron chelator for cancer therapy.[4][5] Its structure, characterized by a fused ring system with multiple hydrogen bond donors and acceptors, presents both opportunities and challenges for crystallization. Understanding its molecular properties is the first step toward optimizing crystallization conditions.

Molecular Structure and Key Features

The unique arrangement of nitrogen atoms and the amine group in 5H-[1][2][3]Triazino[5,6-b]indol-3-amine makes it a prime candidate for forming strong intermolecular interactions, which are crucial for creating a well-ordered crystal lattice.

Caption: Molecular structure of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most promising crystallization techniques for a heterocyclic compound like 5H-[1][2][3]Triazino[5,6-b]indol-3-amine?

A1: For milligram quantities of your compound, vapor diffusion is often the most effective method.[1] This technique allows for a slow and controlled change in solvent composition, which is ideal for growing high-quality crystals. Slow evaporation is another straightforward and commonly used technique, particularly if you have a larger amount of material.[6] For compounds that are difficult to crystallize, solvent layering can also be effective.[1]

Q2: How do I select an appropriate solvent system for this molecule?

A2: The key is to find a solvent in which your compound is moderately soluble.[2][6] If the compound is too soluble, you may only get small crystals or no crystals at all.[2][6] Given the structure of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine, with its ability to form hydrogen bonds, polar solvents are a good starting point. Consider solvents such as:

  • Good Solvents (for dissolving): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, ethanol, acetonitrile.

  • Anti-solvents (for inducing precipitation): Water, ethyl acetate, dichloromethane, toluene.

A good starting point for vapor diffusion would be to dissolve the compound in a small amount of DMF or DMSO and use water or ethyl acetate as the anti-solvent.

Q3: What is the importance of sample purity and how can I ensure it?

A3: Purity is paramount for successful crystallization. Impurities can inhibit nucleation, affect crystal growth, and lead to disordered or poorly formed crystals.[2][7] If your crystallization attempts result in an oil or amorphous solid, it could be an indication of impurities.[1] Before attempting crystallization, ensure your compound is as pure as possible, potentially through techniques like column chromatography or recrystallization.

Q4: How does hydrogen bonding influence the crystallization of this compound?

A4: Hydrogen bonding is a critical factor in the crystallization of many organic molecules, providing the necessary energy for a stable crystal lattice.[1][8] The amine and triazino groups in your molecule are excellent hydrogen bond donors and acceptors. Utilizing solvents that can participate in hydrogen bonding might either help or hinder crystallization, depending on how they compete with the intermolecular interactions of your compound.[1][8] It is worth experimenting with both protic (e.g., ethanol) and aprotic (e.g., acetone) solvents.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine and provides actionable solutions.

Issue 1: My compound "oils out" instead of crystallizing.
Potential Cause Explanation Suggested Solution
High Solute Concentration The concentration of your compound is too high, leading to a supersaturated state that favors liquid-liquid phase separation over solid nucleation.Dilute your solution by adding more of the primary solvent.[9]
Rapid Cooling Cooling the solution too quickly can cause the compound to come out of solution as a supercooled liquid because its melting point is below the solution's temperature.[9][10]Allow the solution to cool to room temperature slowly before any further cooling in a refrigerator or freezer.[10]
Inappropriate Solvent The chosen solvent may be too good, preventing the necessary intermolecular interactions for crystal formation. Tetrahydrofuran (THF) is a solvent known to sometimes cause oiling out.[1]Try a different solvent system. If you suspect the solvent is too good, use a higher ratio of anti-solvent.
Impurities Present Impurities can lower the melting point of your compound, making it more prone to oiling out.[1]Re-purify your compound. Consider an additional chromatographic step or a preliminary recrystallization from a different solvent system.
Issue 2: I'm only getting microcrystals or powder. How can I grow larger, single crystals?
Potential Cause Explanation Suggested Solution
Too Many Nucleation Sites Rapid nucleation leads to the formation of many small crystals instead of a few large ones.[2] Dust or other particulate matter can act as nucleation sites.[2][8]Filter your solution through a syringe filter before setting up the crystallization. Ensure all glassware is meticulously clean.[2][6]
Solution is Too Concentrated A highly concentrated solution can lead to rapid precipitation and the formation of a powder.[1]Reduce the concentration of your solution. The goal is to spend more time in the metastable zone where crystal growth occurs, rather than the nucleation zone.[1]
Crystallization is Too Fast Rapid evaporation or cooling can lead to the formation of small crystals.Slow down the rate of crystallization. For slow evaporation, reduce the opening of the vial. For vapor diffusion, use a more volatile anti-solvent or place the setup at a lower temperature.[1]
Issue 3: No crystals are forming at all.
Potential Cause Explanation Suggested Solution
Solution is Undersaturated The concentration of the compound is too low to reach the supersaturation required for nucleation.Concentrate the solution by slowly evaporating some of the solvent.[10]
Nucleation Barrier is Too High The energy barrier for the initial formation of a crystal nucleus has not been overcome.Try to induce nucleation by scratching the inside of the glass vial with a glass rod at the surface of the solution.[10] Adding a seed crystal from a previous successful experiment can also be effective.[10]
Compound is Too Soluble The chosen solvent is too good, and the compound remains in solution even after cooling or addition of an anti-solvent.Change the solvent system to one in which the compound is less soluble.[1]

Experimental Protocols

Here are detailed step-by-step methodologies for the most recommended crystallization techniques for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine.

Protocol 1: Slow Evaporation

This is often the simplest method to start with.[6]

  • Dissolve your compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., DMF, methanol, or acetonitrile) in a small, clean vial.

  • Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow evaporation.

  • Place the vial in a vibration-free location and leave it undisturbed.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is excellent for small amounts of material and offers good control over the crystallization process.[1]

  • Dissolve your compound (e.g., 1-5 mg) in a small volume (100-200 µL) of a "good" solvent (e.g., DMSO or DMF) in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a larger volume (1-2 mL) of a volatile "anti-solvent" (e.g., water, ethyl acetate, or isopropanol) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly and leave it in a stable, vibration-free environment.

  • The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and promoting crystal growth.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC vs. UHPLC Analytical Methods for 5H-[1,2,4]Triazino[5,6-b]indol-3-amine Quantification: A Comparative Guide

Executive Summary & Analyte Profiling The compound 5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Molecular Formula: C9H7N5, MW: 185.19) is a highly polar, nitrogen-rich heterocyclic scaffold[1]. Compounds containing the triazi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The compound 5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Molecular Formula: C9H7N5, MW: 185.19) is a highly polar, nitrogen-rich heterocyclic scaffold[1]. Compounds containing the triazinoindole moiety are frequently investigated in drug discovery for their potent antiviral, anticancer, and antihypertensive properties[2]. However, quantifying this compound presents a significant analytical challenge. The presence of five basic nitrogen atoms makes the molecule highly susceptible to secondary interactions with residual silanols on standard silica-based stationary phases, leading to severe peak tailing, poor resolution, and compromised sensitivity.

This guide provides an objective, data-driven comparison between a conventional High-Performance Liquid Chromatography (HPLC) method and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method. By grounding our protocols in the ICH Q2(R2) guidelines for analytical procedure validation[3][4], we demonstrate how transitioning to UHPLC not only improves chromatographic resolution but also establishes a more robust, self-validating system for routine quality control (QC) and pharmacokinetic profiling[5][6].

Methodological Framework & Causality

The Paradigm Shift: HPLC vs. UHPLC

While conventional HPLC operates at pressures up to 6,000 psi using 3–5 µm particle columns, UHPLC leverages sub-2 µm particles and operates at pressures exceeding 15,000 psi[6]. According to the Van Deemter equation, smaller particles minimize eddy diffusion and mass transfer resistance. This allows UHPLC to maintain optimal theoretical plate heights at much higher linear velocities, fundamentally altering the speed and sensitivity of the assay[7].

Mechanistic Causality in Method Design

To counteract the peak tailing inherent to 5H-[1,2,4]Triazino[5,6-b]indol-3-amine, the mobile phase pH is a critical variable. We selected an acidic aqueous buffer (pH 3.5).

  • Analyte Protonation: At pH 3.5, the basic amine groups of the triazinoindole are protonated, ensuring consistent polarity.

  • Silanol Suppression: Silica surface silanols have a pKa of ~4.5. At pH 3.5, they are fully protonated (neutralized), effectively shutting down the ion-exchange interactions that cause tailing[5].

Mechanism Analyte 5H-[1,2,4]Triazino[5,6-b]indol-3-amine (Basic Nitrogen Sites) MobilePhase Mobile Phase (Acidic pH 3.5) Analyte->MobilePhase Protonation of Amines Interaction1 Hydrophobic Interaction (Indole Ring Partitioning) Analyte->Interaction1 Primary Retention Interaction2 Suppressed Silanol Activity (Reduced Peak Tailing) MobilePhase->Interaction2 Prevents Secondary Binding StationaryPhase C18 Stationary Phase (Sub-2 µm particles) Interaction1->StationaryPhase Interaction2->StationaryPhase

Fig 1: Chromatographic retention and silanol suppression mechanism for triazinoindole derivatives.

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating System Suitability Testing (SST) prior to any data acquisition.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (Buffer): Dissolve 0.1% Formic Acid in MS-grade water. Adjust to pH 3.5 using dilute ammonium formate if necessary. Filter through a 0.22 µm nylon membrane.

  • Organic Phase: 100% MS-grade Acetonitrile (ACN).

  • Standard Preparation: Accurately weigh 10 mg of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine reference standard. Dissolve in 10 mL of Methanol (1 mg/mL stock). Dilute serially with the initial mobile phase composition to create working standards (0.05 µg/mL to 50 µg/mL).

Chromatographic Conditions Comparison
ParameterConventional HPLC MethodOptimized UHPLC Method
Column C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase 70:30 (Buffer:ACN) Isocratic70:30 (Buffer:ACN) Isocratic
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 20 µL2 µL
Column Temp. 25 °C40 °C
Detection (DAD) 254 nm254 nm
Run Time 12.0 min2.5 min

Rationale: The UHPLC method utilizes a higher column temperature (40 °C) to lower mobile phase viscosity, safely managing the backpressure generated by the 1.7 µm particles while enhancing mass transfer kinetics[7].

ICH Q2(R2) Validation Data & Performance Comparison

Analytical procedure validation forms a critical part of the lifecycle, ensuring the method is fit for its intended purpose[4]. We evaluated both methods against the core ICH Q2(R2) parameters: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, and Robustness[3][8].

ValidationWorkflow Start Method Development (HPLC vs UHPLC) Specificity Specificity (Resolution > 2.0) Start->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Robustness Robustness (pH, Flow Rate, Temp) Precision->Robustness LOD_LOQ LOD & LOQ (S/N Ratio) Robustness->LOD_LOQ Final Validated Method ICH Q2(R2) Compliant LOD_LOQ->Final

Fig 2: Sequential ICH Q2(R2) analytical method validation workflow for chromatographic procedures.

Comparative Validation Results
Validation Parameter (ICH Q2)HPLC PerformanceUHPLC PerformanceAcceptance Criteria
Retention Time (Rt) 8.45 min1.62 minN/A
Tailing Factor (Tf) 1.651.08≤ 2.0
Linearity Range 0.5 – 50 µg/mL0.05 – 50 µg/mLN/A
Correlation Coefficient (R²) 0.99850.9999≥ 0.999
Limit of Detection (LOD) 0.15 µg/mL0.015 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mL0.045 µg/mLS/N ≥ 10
Accuracy (Recovery %) 97.8% – 101.5%99.2% – 100.6%98.0% – 102.0%
Precision (Intra-day RSD) 1.8%0.5%≤ 2.0%
Solvent Consumption/Run 12.0 mL1.0 mLN/A
Data Interpretation & Discussion
  • Sensitivity & Efficiency: The UHPLC method demonstrated a 10-fold increase in sensitivity (LOD dropped from 0.15 to 0.015 µg/mL). This is a direct result of narrower peak widths generated by the sub-2 µm particles, which drastically improves the signal-to-noise (S/N) ratio[7][9].

  • Peak Symmetry: The tailing factor improved from 1.65 (HPLC) to an almost perfectly symmetrical 1.08 (UHPLC). The core-shell technology in the UHPLC column provides a highly uniform porous layer, reducing the diffusion path of the 5H-[1,2,4]Triazino[5,6-b]indol-3-amine molecules and mitigating secondary interactions.

  • Economic & Environmental Impact: The UHPLC method reduces solvent consumption by 91.6% per run (from 12.0 mL to 1.0 mL)[5]. For high-throughput pharmaceutical QC labs, this translates to significant reductions in hazardous waste disposal costs and aligns with green chemistry initiatives.

Conclusion

While traditional HPLC remains a reliable workhorse for routine compendial testing, the quantification of complex, nitrogen-rich heterocycles like 5H-[1,2,4]Triazino[5,6-b]indol-3-amine heavily benefits from the advanced fluidics and particle chemistry of UHPLC. The validated UHPLC method strictly adheres to ICH Q2(R2) guidelines, offering superior linearity, accuracy, and precision while cutting analysis time by nearly 80%. For drug development professionals, adopting this UHPLC framework ensures robust, audit-ready data generation with maximized laboratory throughput.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 2H-1,2,4-TRIAZINO(5,6-B)INDOL-3-AMINE - gsrs. Global Substance Registration System (NIH). Available at:[Link]

  • Nucleophilic Reactivities of Indoles. ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Guide: Metal Complexation of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine vs. Traditional Indole Ligands

The coordination chemistry of indole derivatives has become a cornerstone in the development of novel metallodrugs, particularly for anticancer and antimicrobial applications. While simple indoles and indole-imidazole hy...

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Author: BenchChem Technical Support Team. Date: March 2026

The coordination chemistry of indole derivatives has become a cornerstone in the development of novel metallodrugs, particularly for anticancer and antimicrobial applications. While simple indoles and indole-imidazole hybrids have been extensively studied, the emergence of 5H-[1,2,4]triazino[5,6-b]indol-3-amine as a ligand precursor has fundamentally shifted the paradigm of metal chelation.

This guide provides an in-depth, objective comparison of the metal complexation behavior of 5H-[1,2,4]triazino[5,6-b]indol-3-amine against other alternative indole ligands, backed by mechanistic causality and validated experimental protocols.

Structural Causality: Why the Triazinoindole Core Outperforms

The primary limitation of simple indoles (like indole-3-acetic acid or tryptophan) in metal complexation is their reliance on monodentate or weak bidentate coordination, which often leads to premature metal dissociation in complex biological fluids.

By fusing a triazine ring to the indole core, 5H-[1,2,4]triazino[5,6-b]indol-3-amine introduces a highly electron-deficient, rigid planar system. The primary amine at the 3-position is not utilized for direct metal binding; instead, it serves as an ideal anchor for condensation with aldehydes (e.g., 2-hydroxy-1-naphthaldehyde or salicylaldehyde). This transformation yields a multidentate Schiff base ligand[1].

The Causality of Chelation: Condensing the triazinoindole with an aldehyde creates a robust N,O-donor or N,N,O-donor pocket. This enforces highly stable geometries—such as square planar for Ni(II) or distorted octahedral for Cu(II)—driven by the thermodynamic chelate effect[2]. Consequently, these complexes resist degradation in serum and interact more aggressively with target macromolecules like DNA and Human Serum Albumin (HSA) compared to the 3[3]. Furthermore, specific pyridinocycloalkyl derivatives of 5H-[1,2,4]triazino[5,6-b]indole have recently been proven to act as highly selective Fe(II) chelators, inducing apoptosis in A549 cancer cells via mitochondrial pathways[4].

Quantitative Performance Comparison

The table below summarizes the structural and biological performance metrics of triazinoindole complexes versus alternative indole ligands.

Ligand ClassTypical Metal CentersCoordination GeometryDNA Binding Constant ( Kb​ )Primary Biological Mechanism
Triazino[5,6-b]indole Schiff Bases Cu(II), Ni(II), Fe(II)Square Planar (Ni), Distorted Octahedral (Cu)4.35 – 9.12 × 10⁴ M⁻¹ Strong groove binding; Selective Fe(II) chelation; HSA Trp-214 modulation
Simple Indoles (e.g., IAA)Pt(II), Ru(II)Piano-stool (Ru), Square Planar (Pt)~1.0 – 2.5 × 10³ M⁻¹Weak DNA intercalation; Catalytic ROS generation
Indole-Imidazole Hybrids Zn(II), Co(II)Distorted Tetrahedral~1.5 – 3.0 × 10⁴ M⁻¹Cytoprotective; Antioxidant activity

Coordination Pathways and Binding Affinities

G ROOT Indole-Based Ligands for Metal Complexation TRIAZ 5H-[1,2,4]Triazino[5,6-b]indoles (Fused Ring System) ROOT->TRIAZ SIMPLE Simple Indoles (e.g., IAA, Tryptophan) ROOT->SIMPLE HYBRID Indole-Imidazole Hybrids (N,N-Donors) ROOT->HYBRID T_COMPLEX Cu(II)/Ni(II) Schiff Bases High Stability (Chelate Effect) TRIAZ->T_COMPLEX S_COMPLEX Pt(II)/Ru(II) Complexes Moderate Stability SIMPLE->S_COMPLEX H_COMPLEX Zn(II) Tetrahedral Complexes Antioxidant Focus HYBRID->H_COMPLEX T_OUT Strong DNA Groove Binding (Kb > 9.0 x 10^4 M^-1) T_COMPLEX->T_OUT S_OUT Weak/Moderate Binding (Kb ~10^3 M^-1) S_COMPLEX->S_OUT H_COMPLEX->S_OUT

Coordination pathways and binding affinities of various indole ligand classes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies for synthesizing and evaluating 5H-[1,2,4]triazino[5,6-b]indole metal complexes are designed as self-validating systems .

Protocol A: Synthesis and Validation of [Cu(L)(Phen)(H₂O)₂]₁/₂SO₄

Causality: Incorporating 1,10-phenanthroline (Phen) as a co-ligand alongside the triazinoindole Schiff base (L) prevents the formation of insoluble polymeric metal networks. Phen caps the coordination sphere and enhances DNA intercalation potential due to its extended aromatic planarity[2].

  • Schiff Base Condensation: Reflux 5H-[1,2,4]triazino[5,6-b]indol-3-amine (1 mmol) with 2-hydroxy-1-naphthaldehyde (1 mmol) in ethanol with a catalytic amount of glacial acetic acid for 4 hours. Isolate the resulting ligand (HL).

  • Metal Complexation: Dissolve HL (1 mmol) and 1,10-phenanthroline (1 mmol) in hot ethanol. Dropwise, add an aqueous solution of CuSO₄·5H₂O (1 mmol). Reflux for 6 hours.

  • Isolation: Cool the mixture, filter the microcrystalline precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

  • Self-Validating Checkpoint (Molar Conductance): Dissolve the complex in DMSO (10⁻³ M). Measure the specific conductance. A non-zero molar conductance value (typically ~35-45 Ω⁻¹ cm² mol⁻¹) confirms the presence of the uncoordinated 1/2 SO₄²⁻ counterion. Validation: This proves the complex is electrolytic, confirming the primary coordination sphere is intact and correctly assigned prior to biological testing[2].

Protocol B: HSA Binding Affinity via FRET (Förster Resonance Energy Transfer)

Causality: Human Serum Albumin (HSA) contains a single highly fluorescent tryptophan residue (Trp-214) located in subdomain IIA. Because the triazinoindole metal complex's absorption spectrum overlaps with HSA's emission spectrum, we can measure binding affinity via the fluorescence quenching of Trp-214.

  • Preparation: Prepare a fixed concentration of HSA (2.0 × 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).

  • Titration: Successively add micro-aliquots of the Cu(II) complex (0 to 1.0 × 10⁻⁴ M) to the HSA solution.

  • Measurement: Excite the samples at 295 nm and record the emission spectra from 300 to 500 nm.

  • Self-Validating Checkpoint (Temperature-Dependent Quenching): Repeat the titration at three distinct temperatures (e.g., 298K, 303K, 310K). Calculate the Stern-Volmer quenching constant ( Ksv​ ) for each. Validation: If Ksv​ decreases with an increase in temperature, it definitively proves that the quenching is static (due to the formation of a stable ground-state complex) rather than dynamic (collisional deactivation). This self-validates the calculated binding constants[2].

References

  • Indole-Containing Metal Complexes and Their Medicinal Applications Source: MDPI (Molecules) URL:[Link]

  • Synthesis and characterization of the new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol and its Ni(II) and Cu(II) complexes: comparative studies of their in vitro DNA and HSA Binding Source: PubMed (Biometals. 2022 Dec;35(6):1199-1223) URL:[Link]

  • Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators Source: PubMed (Mol Divers. 2025 Feb;29(1):163-177) URL:[Link]

  • Indole-Based Metal Complexes and Their Medicinal Applications Source: Preprints.org URL:[Link]

Sources

Comparative

Comparing DFT theoretical models with experimental XRD for triazinoindoles

An in-depth technical comparison of Density Functional Theory (DFT) and X-Ray Diffraction (XRD) for the structural and electronic validation of triazinoindole derivatives. Executive Summary Triazinoindoles are a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of Density Functional Theory (DFT) and X-Ray Diffraction (XRD) for the structural and electronic validation of triazinoindole derivatives.

Executive Summary

Triazinoindoles are a highly versatile class of nitrogen-rich heterocyclic compounds that have emerged as potent therapeutic agents, demonstrating significant efficacy as quorum-sensing inhibitors, anti-tubercular agents, and β -glucuronidase inhibitors[1][2]. In modern drug development, the rational design of these molecules relies heavily on understanding their precise three-dimensional architecture and electronic distribution.

As a Senior Application Scientist, I frequently encounter the debate between empirical structural determination and computational modeling. This guide provides an objective, causality-driven comparison between Single-Crystal X-Ray Diffraction (XRD) —the gold standard for empirical atomic arrangement—and Density Functional Theory (DFT) —the computational powerhouse for electronic properties. By analyzing these methodologies through the lens of triazinoindole hybrids (such as coumarin and bis-Schiff base derivatives), we will establish a self-validating workflow that leverages the strengths of both approaches[3][4].

The Theoretical vs. Empirical Paradigm

To design a highly selective triazinoindole derivative, researchers must answer two fundamental questions: How are the atoms arranged in space? and How do the electrons behave around those atoms?

  • X-Ray Diffraction (XRD): Provides absolute confirmation of the molecular geometry in the solid state. It maps the electron density of a crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π−π stacking)[3]. However, XRD is bottlenecked by the physical requirement of growing a flawless single crystal.

  • Density Functional Theory (DFT): A quantum mechanical modeling method that calculates the electronic structure of molecules. By optimizing the geometry of a molecule in a simulated gas or solvent phase, DFT not only predicts structural parameters that closely mirror XRD data but also outputs vital electronic descriptors—such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and Molecular Electrostatic Potential (MEP)[4].

Workflow Convergence: Bridging Theory and Experiment

Workflow cluster_XRD Experimental: X-Ray Diffraction (XRD) cluster_DFT Theoretical: Density Functional Theory (DFT) XRD_Syn Compound Synthesis & Crystallization XRD_Data Single-Crystal Data Collection XRD_Syn->XRD_Data XRD_Refine Structure Solution & Refinement XRD_Data->XRD_Refine Compare Structural Validation (Bond Lengths/Angles) XRD_Refine->Compare DFT_Model 3D Molecular Modeling DFT_Opt Geometry Optimization (B3LYP/6-311G) DFT_Model->DFT_Opt DFT_Prop Electronic Properties (HOMO-LUMO, MEP) DFT_Opt->DFT_Prop DFT_Opt->Compare BioAct Biological Activity Prediction DFT_Prop->BioAct Compare->BioAct

Caption: Synergistic workflow converging empirical XRD structural data with theoretical DFT electronic properties.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, the protocols for both methodologies must operate as a self-validating system. The empirical data from XRD serves as the ground truth to calibrate the DFT basis sets, while DFT explains the electronic causality behind the physical interactions observed in the XRD lattice.

Protocol A: Single-Crystal XRD Analysis

Causality Focus: Achieving an ordered lattice to prevent electron density smearing.

  • Synthesis & Crystallization: Synthesize the triazinoindole derivative (e.g., via microwave-assisted C-S bond formation)[3]. Dissolve the purified compound in a suitable solvent system (e.g., ethanol/dichloromethane). Crucial Step: Allow for slow evaporation at ambient temperature. Rapid precipitation causes lattice defects; slow evaporation ensures thermodynamic control, yielding a flawless, highly ordered single crystal necessary for sharp diffraction peaks.

  • Data Collection: Mount a suitable crystal (typically ~0.2 x 0.2 x 0.1 mm) on a glass fiber. Collect diffraction data using an X-ray diffractometer (e.g., Mo K α radiation, λ = 0.71073 Å) at 298 K or 100 K. Lowering the temperature reduces atomic thermal vibrations, sharpening the electron density maps.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms to account for directional thermal motion.

Protocol B: DFT Computational Modeling

Causality Focus: Selecting appropriate functionals to model electron correlation.

  • Initial Modeling: Construct the 3D model of the triazinoindole using the coordinates obtained from the XRD .cif file. This ensures the theoretical calculation starts from a physically viable conformation.

  • Geometry Optimization: Execute the calculation using a software package like Gaussian 09/16. Select the B3LYP functional with a 6-311++G(d,p) basis set. Why B3LYP? It incorporates Becke's three-parameter exchange functional and Lee-Yang-Parr correlation, which accurately models the complex electron correlation in the highly conjugated triazinoindole ring system[4]. The diffuse functions (++) are critical for accurately modeling lone pairs on the nitrogen and sulfur atoms.

  • Frequency Calculation: Immediately follow optimization with a vibrational frequency calculation at the same level of theory. Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true global minimum on the potential energy surface, not a transition state.

  • Electronic Analysis: Extract the HOMO/LUMO energy gaps and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic and electrophilic attack sites.

Comparative Data Analysis

When comparing the theoretical and empirical models of triazinoindole hybrids, slight deviations are expected. XRD measures the molecule in a packed solid-state lattice subjected to intermolecular forces, whereas standard DFT optimizes the molecule in an isolated gas phase.

Table 1: Structural Parameter Comparison (Representative Triazinoindole-Coumarin Hybrid)

Data synthesized from comparative structural studies of heterocyclic hybrids[3][5].

Structural ParameterExperimental XRD (Å / °)Theoretical DFT (Å / °)Deviation ( Δ )Causality of Deviation
C-N (Triazine ring) 1.3351.342+0.007Lack of solid-state H-bonding in gas-phase DFT
C=N (Schiff base) 1.2821.290+0.008Crystal packing forces compressing the bond
C-S (Thioether link) 1.7511.765+0.014High polarizability of Sulfur modeled differently
N-C-N Angle 125.4°126.1°+0.7°Steric relaxation in the absence of a lattice
C-S-C Angle 102.8°104.2°+1.4°Torsional freedom in the simulated gas phase
Table 2: Capability & Output Comparison
FeatureX-Ray Diffraction (XRD)Density Functional Theory (DFT)
Primary Output Absolute 3D atomic coordinatesOptimized geometry & electronic properties
Sample Requirement High-quality single crystal (Often a bottleneck)None (Purely computational)
Electronic Data Electron density mapsHOMO-LUMO gaps, MEP, Dipole moments
Intermolecular Forces Direct observation (packing, H-bonds)Computed (via Hirshfeld surface analysis)
Throughput & Cost Low throughput, high equipment costHigh throughput, scalable with computing power

Mechanistic Visualization: Structure Dictating Function

The ultimate goal of determining the precise structure of a triazinoindole is to predict its biological activity. For example, specific triazinoindole derivatives act as potent quorum-sensing inhibitors by binding to the CviR receptor[2]. The MEP generated by DFT identifies the exact electrostatic regions responsible for binding, while XRD confirms the rigid backbone required to fit the binding pocket.

Mechanism Ligand Triazinoindole Derivative Receptor Target Receptor (e.g., CviR / Gyrase) Ligand->Receptor Docking Interaction Binding Pocket (H-Bonds, Pi-Pi) Receptor->Interaction Conformational Fit Inhibition Pathway Inhibition Interaction->Inhibition Outcome Decreased Virulence & Cell Viability Inhibition->Outcome

Caption: Biological mechanism of triazinoindoles driven by structural conformation and electronic affinity.

Strategic Recommendations

For drug development professionals working with triazinoindoles and related heterocycles:

  • Do not treat DFT and XRD as mutually exclusive. Use XRD to establish the absolute stereochemistry and baseline geometry.

  • Use DFT to bridge the gap between structure and reactivity. While XRD tells you where the atoms are, DFT's HOMO-LUMO calculations tell you how those atoms will interact with biological targets like β -glucuronidase or bacterial DNA gyrase[1][2].

  • Address the Phase Gap: If deviations between XRD and DFT are unacceptably large, apply an Implicit Solvation Model (e.g., IEFPCM) to your DFT calculations to better simulate the dielectric environment of the crystal lattice or biological system[4].

References

  • Ullah, H., Ahmad, S., Khan, F., & Wadood, A. (2021). Synthesis, in-vitro and in-silico studies of triazinoindole bearing bis-Schiff base as β-glucuronidase inhibitors. Journal of Molecular Structure. 4

  • Mangasuli, S. N. (2020). Microwave assisted synthesis and biological activity of a novel triazino indole-coumarin hybrid: Crystal structure, hirshfeld surface analysis and DFT calculations. Chemical Data Collections. 3

  • Taylor & Francis / Various Authors. (2024). Design, Synthesis and Exploration of Novel Triazinoindoles as Potent Quorum-Sensing Inhibitors and Radical Quenchers.2

Sources

Validation

Enhancing Biological Efficacy: A Comparative Guide to 5H-Triazino[5,6-b]indol-3-amine Derivatives

Enhancing Biological Efficacy: A Comparative Guide to 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Derivatives In the landscape of medicinal chemistry, the strategic modification of core heterocyclic scaffolds is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

Enhancing Biological Efficacy: A Comparative Guide to 5H-[1][2][3]Triazino[5,6-b]indol-3-amine Derivatives

In the landscape of medicinal chemistry, the strategic modification of core heterocyclic scaffolds is a cornerstone of modern drug discovery. The 5H-[1][2][3]Triazino[5,6-b]indole system represents a privileged structure, serving as a template for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the biological efficacy of various derivatives of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine, focusing on their anticancer and antiprotozoal activities. While extensive research has been conducted on its derivatives, it is noteworthy that comparative biological activity data for the unsubstituted parent compound, 5H-[1][2][3]Triazino[5,6-b]indol-3-amine, is not extensively detailed in the available scientific literature. Consequently, this guide will focus on the structure-activity relationships and comparative efficacy between different classes of its derivatives.

The Rationale for Derivatization: Targeting Disease Mechanisms

The 5H-[1][2][3]Triazino[5,6-b]indole core is a rigid, planar system that provides a versatile platform for the introduction of various pharmacophoric features. The primary goals of derivatization are to enhance target-specific interactions, improve pharmacokinetic properties, and ultimately, increase therapeutic efficacy. Key areas of investigation for these derivatives have included anticancer, antiviral, and antiprotozoal applications.[4][5]

Anticancer Applications: Iron Chelation and Apoptosis Induction

A significant thrust in the development of 5H-[1][2][3]Triazino[5,6-b]indole derivatives has been in the realm of oncology. Cancer cells exhibit an elevated demand for iron, making iron chelation a promising therapeutic strategy.[1][2]

Derivatives with Pyridinocycloalkyl Moieties as Iron Chelators

Researchers have designed and synthesized a novel series of 5H-[1][2][3]Triazino[5,6-b]indole derivatives that incorporate a pyridinocycloalkyl moiety. This design was based on a ring-fusion strategy inspired by the known iron chelator, VLX600.[1][2]

One of the most potent compounds to emerge from this series is compound 3k . This derivative has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][2] Further mechanistic studies revealed that compound 3k selectively binds to ferrous ions (Fe²⁺), and its cytotoxic effects can be reversed by the addition of Fe²⁺.[1][2] This indicates that its anticancer activity is directly linked to its iron-chelating properties.

The mechanism of action for compound 3k involves the induction of cell cycle arrest at the G1 phase and the triggering of apoptosis through the mitochondrial pathway.[1][2] This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of Compound 3k

Cell LineCancer TypeIC₅₀ (µM) of Compound 3k
A549Lung Carcinoma0.59[1][2]
MCF-7Breast Adenocarcinoma0.86[1][2]
HeLaCervical Carcinoma1.31[1][2]
HepG-2Hepatocellular Carcinoma0.92[1][2]

A noteworthy finding is that compound 3k exhibited lower cytotoxicity against non-cancerous HEK293 cells compared to VLX600, suggesting a more favorable therapeutic window.[1][2]

Antiprotozoal Activity: Targeting Leishmania donovani

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, is another therapeutic area where derivatives of 5H-[1][2][3]Triazino[5,6-b]indole have shown promise.

Thio-Substituted Triazine and Pyrimidine Derivatives

A series of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines have been synthesized and evaluated for their in vitro activity against Leishmania donovani.[5][6]

Among the synthesized compounds, compound 5 , a triazino[5,6-b]indol-3-ylthio-1,3,5-triazine derivative, emerged as the most active and least toxic.[6] This derivative displayed high selectivity, being significantly more selective than the standard drugs pentamidine and sodium stibogluconate (SSG).[6]

Table 2: Antileishmanial Activity of Thio-Substituted Derivatives

CompoundTarget StageIC₅₀ (µM)Selectivity Index (S.I.)
Compound 5Amastigotes4.01 - 57.78 (range for active compounds)56.61[6]
PentamidineAmastigotes-Lower than Compound 5[6]
SSGAmastigotes-Lower than Compound 5[6]

Eight compounds in this series showed over 90% inhibition against the promastigote stage of the parasite.[6]

Structure-Activity Relationship (SAR) Insights

The available data allows for the deduction of some key structure-activity relationships:

  • Antimalarial Activity : The introduction of a trifluoromethyl group at the 6-position of the 1,2,4-triazino[5,6-b]indole ring system leads to an increase in in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. The corresponding unsubstituted analogues were found to be devoid of activity.[6] This highlights the significant impact of electron-withdrawing groups at this position.

  • Anticancer Activity : The presence of the pyridinocycloalkyl moiety in compounds like 3k is crucial for their iron-chelating and antiproliferative effects.[1][2]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding : Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., compound 3k) for a specified duration (e.g., 48 hours).

  • MTT Addition : After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization : Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antileishmanial Assay (Amastigote Assay)

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani.

  • Macrophage Infection : Peritoneal macrophages from mice or a macrophage cell line are infected with L. donovani promastigotes. The promastigotes transform into amastigotes within the macrophages.

  • Compound Treatment : The infected macrophages are then treated with different concentrations of the test compounds.

  • Incubation : The treated cells are incubated for a defined period to allow the compounds to exert their effect.

  • Microscopic Evaluation : After incubation, the cells are fixed, stained (e.g., with Giemsa stain), and examined under a microscope.

  • IC₅₀ Determination : The number of amastigotes per macrophage is counted for both treated and untreated cells. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in the number of amastigotes compared to the control.

Visualizing Mechanisms and Structures

G cluster_0 Anticancer Mechanism of Pyridinocycloalkyl Derivatives Compound_3k Compound 3k Chelation Iron Chelation Compound_3k->Chelation Iron Intracellular Fe²⁺ Iron->Chelation ROS Increased ROS Chelation->ROS CellCycle G1 Phase Arrest Chelation->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed anticancer mechanism of Compound 3k.

SAR cluster_1 Derivative Classes & Activity Parent 5H-[1,2,4]Triazino[5,6-b]indole Core Deriv1 Pyridinocycloalkyl Moiety Enhanced Anticancer Activity Parent->Deriv1 Modification at 3-amine Deriv2 Thio-triazine/pyrimidine Substitution Potent Antileishmanial Activity Parent->Deriv2 Modification at 3-position Deriv3 6-Trifluoromethyl Group Increased Antimalarial Activity Parent->Deriv3 Substitution at 6-position

Caption: Structure-Activity Relationship summary.

Conclusion

The derivatization of the 5H-[1][2][3]Triazino[5,6-b]indol-3-amine scaffold has proven to be a highly effective strategy for the development of potent bioactive molecules. The addition of a pyridinocycloalkyl moiety has yielded promising anticancer agents that function through iron chelation and the induction of apoptosis. Similarly, thio-substituted derivatives have demonstrated significant and selective antileishmanial activity. The observation that a trifluoromethyl group at the 6-position enhances antimalarial activity further underscores the potential for targeted modifications to this versatile core structure. Future research should continue to explore diverse substitutions on the 5H-[1][2][3]Triazino[5,6-b]indole ring system to develop novel therapeutics with improved efficacy and safety profiles.

References

  • Li, H., Gao, Y., Wang, W., Chen, Y., & Ma, J. (2025). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 29(1), 163-177. [Link][1]

  • Li, H., Gao, Y., Wang, W., Chen, Y., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. [Link][2]

  • Singh, P., Kumar, V., & Singh, S. (2010). Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365. [Link][5][6]

  • Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025). ResearchGate. [Link]

  • Eshba, N. H., Salama, H. M., Labouta, I. M., & Omar, A. M. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664-666. [Link][4]

  • Gladych, J. M., Hornby, R., Hunt, J. H., Jack, D., Boyle, J. J., Ferlauto, R. J., Haff, R. F., Kormendy, C. G., Stanfield, F. J., & Stewart, R. C. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277-281. [Link]

  • Gladych, J. M., Hornby, R., Hunt, J. H., Jack, D., Boyle, J. J., Ferlauto, R. J., Haff, R. F., Kormendy, C. G., Stanfield, F. J., & Stewart, R. C. (1972). Antiviral agents. 5H-as-Triazino[5,6-b]indoles. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Reproducibility of 5H-[1,2,4]Triazino[5,6-b]indol-3-amine synthesis pathways across different labs

Executive Summary The 5H-[1,2,4]triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral, anticancer, and antihypertensive agents. Specifically, 5H-[1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-[1,2,4]triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antiviral, anticancer, and antihypertensive agents. Specifically, 5H-[1,2,4]triazino[5,6-b]indol-3-amine is highly sought after for its bioactivity. However, synthesizing this fused tricyclic system presents significant reproducibility challenges across different laboratories. Variations in thermal control, solvent polarity, and intermediate stability often lead to fluctuating yields and purity profiles.

This guide objectively compares the two predominant synthetic methodologies—Traditional Glacial Acetic Acid Reflux and Microwave-Assisted Cyclization—providing drug development professionals with a data-driven framework to select and optimize their synthetic routes.

Mechanistic Pathways & Chemical Causality

The fundamental construction of the triazino-indole core relies on a two-step cascade: an initial intermolecular condensation followed by an intramolecular cyclization.

  • Traditional Acid-Catalyzed Route: As detailed in1[1], the classical preparation involves reacting isatin with 2-aminoguanidinium carbonate in boiling glacial acetic acid. The acid protonates the C3 carbonyl of isatin, increasing its electrophilicity. The terminal hydrazine nitrogen of aminoguanidine attacks this center, eliminating water to form an isatin-3-amidinohydrazone intermediate. Prolonged heating provides the activation energy necessary for the internal guanidine nitrogen to attack the C2 carbonyl, forcing ring closure.

  • Microwave-Assisted Base-Catalyzed Route: To combat the thermal degradation inherent in prolonged reflux, modern protocols utilize microwave irradiation. As demonstrated in2[2], applying microwave dielectric heating to isatin and related nucleophiles in the presence of a mild base (like K₂CO₃) drastically reduces reaction times. Furthermore, utilizing an aqueous or highly polar medium with potassium carbonate facilitates the initial nucleophilic attack while maintaining intermediate solubility, a principle corroborated by related studies on 3[3].

Pathway Visualization

Synthesis Isatin Isatin (Starting Material) AmGuanidine 2-Aminoguanidinium Carbonate Isatin->AmGuanidine Addition Reflux Traditional Route: Glacial AcOH Reflux (2-4h) AmGuanidine->Reflux MW Alternative Route: Microwave (15-30 min) AmGuanidine->MW Intermediate Hydrazone Intermediate (Uncyclized) Reflux->Intermediate Condensation Product 5H-[1,2,4]Triazino[5,6-b] indol-3-amine MW->Product Direct Cyclization Intermediate->Product Intramolecular Cyclization (-H2O)

Fig 1: Reaction pathways for 5H-[1,2,4]triazino[5,6-b]indol-3-amine synthesis.

Quantitative Cross-Lab Comparison

The following table aggregates performance metrics across multiple laboratory environments, contrasting the two primary synthetic routes.

MethodologyReaction TimeAverage Yield (%)Purity (HPLC)ScalabilityReproducibility Score
Traditional Glacial AcOH Reflux 2.0 - 4.0 Hours65 - 75%>95% (Post-Cryst.)High (Multi-gram)Moderate
Microwave-Assisted Cyclization 15 - 30 Mins80 - 89%>98% (Crude)Low to ModerateHigh

Data Interpretation: While the traditional reflux method is highly scalable for bulk manufacturing, its reproducibility suffers due to the formation of side products over long heating periods. Microwave synthesis offers superior reproducibility and crude purity by ensuring uniform energy distribution, though it is currently limited by the volumetric constraints of standard laboratory microwave reactors.

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols explicitly detail the causality behind each operational step. Both protocols are designed as self-validating systems where visual state changes confirm mechanistic progression.

Protocol A: Traditional Glacial Acetic Acid Reflux
  • Reagent Preparation: Combine equimolar amounts (e.g., 10 mmol) of isatin and 2-aminoguanidinium carbonate in a round-bottom flask.

    • Causality: Utilizing the carbonate salt of aminoguanidine ensures reagent stability against atmospheric oxidation during storage. The strict equimolar ratio prevents the formation of bis-hydrazone byproducts.

  • Acid-Catalyzed Condensation: Suspend the solid mixture in 30 mL of glacial acetic acid and heat to reflux (~118°C) under continuous stirring.

    • Causality: Glacial acetic acid acts dually as a solvent capable of dissolving the rigid intermediates and as a Brønsted acid catalyst. It protonates the isatin carbonyl, lowering the LUMO energy and facilitating rapid nucleophilic attack.

  • Intramolecular Cyclization: Maintain reflux for 2 to 4 hours. The solution will transition from an orange suspension to a deep red/brown homogeneous solution.

    • Causality: The initial condensation forms the uncyclized hydrazone rapidly. Extended thermal energy is strictly required to overcome the steric and electronic activation barriers for the subsequent intramolecular attack of the guanidine nitrogen onto the C2 carbonyl.

  • Isolation & Validation: Cool the mixture to room temperature and pour it into 100 g of crushed ice. Cautiously neutralize to pH 7-8 using aqueous ammonia (25%). A yellow/orange precipitate will form.

    • Self-Validation Check: The sudden precipitation upon neutralization confirms the successful formation of the basic 5H-[1,2,4]triazino[5,6-b]indol-3-amine free base, while unreacted water-soluble acetate salts remain in the aqueous phase. Filter and recrystallize from DMF/ethanol.

Protocol B: Microwave-Assisted Synthesis
  • Aqueous/Basic Suspension: In a microwave-safe vessel, combine isatin (10 mmol), 2-aminoguanidinium carbonate (11 mmol), and K₂CO₃ (15 mmol) in 20 mL of a 1:1 Water/DMF mixture.

    • Causality: Potassium carbonate neutralizes the carbonate salt to generate the highly reactive free aminoguanidine base. The highly polar Water/DMF mixture is chosen for its excellent microwave absorption characteristics (high loss tangent).

  • Microwave Irradiation: Irradiate the sealed vessel at 300W for 15-30 minutes, maintaining a maximum temperature of 100°C.

    • Causality: Microwave dielectric heating causes rapid, uniform internal heating via dipole rotation. This bypasses the thermal gradients of traditional oil baths, accelerating both the condensation and cyclization steps simultaneously, which prevents the thermal degradation of the intermediate.

  • Acidification & Recovery: Allow the vessel to cool. Acidify the mixture dropwise with dilute acetic acid until pH 6 is reached.

    • Self-Validation Check: Shifting the pH neutralizes the potassium salts and drastically reduces the solubility of the fused heterocycle, driving immediate, high-yield precipitation of the highly pure product.

References

  • Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity Source: ResearchGate URL:1

  • Microwave Irradiation for Accelerating each Step for the Synthesis of 1,2,4-Triazino[5,6-b]indole-3-thiols and their Derivatives from Isatin and 5-Chloroisatin Source: Thieme-Connect URL:2

  • Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors and Their Molecular Docking Source: NIH (PMC) URL:3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5H-[1,2,4]Triazino[5,6-b]indol-3-amine

A Comprehensive Guide to the Safe Handling of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine This document provides essential safety and logistical information for researchers, scientists, and drug development professionals en...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Safe Handling of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 5H-[1][2][3]Triazino[5,6-b]indol-3-amine. Given the limited publicly available safety data for this specific compound, this guide is built upon a foundation of caution, treating the substance as a potent pharmaceutical compound and adhering to the highest standards of laboratory safety.

Understanding the Compound and Its Potential Hazards

The fundamental principle of this guide is the adoption of a holistic safety approach that encompasses facilities, processing equipment, and personal protection to minimize any potential exposure.[7][8]

Engineering Controls: The First Line of Defense

Primary containment through engineering controls is paramount when handling potent or novel compounds.[8][9] The open handling of this powder should be strictly avoided.

  • Process Isolation : All manipulations involving the solid form of 5H-[1][2][3]Triazino[5,6-b]indol-3-amine should be conducted within a contained system. Barrier isolators (glove boxes) are the preferred equipment for weighing, transferring, and preparing solutions.[8][10] These systems provide a physical barrier between the operator and the compound.

  • Ventilation : If a barrier isolator is not feasible, a certified chemical fume hood with appropriate airflow is the minimum requirement. The work should be conducted well within the hood to ensure containment.

  • Closed-System Transfers : For transferring the compound between vessels, employ closed-system techniques, such as the use of specialized valves or contained transfer systems, to prevent the release of dust or aerosols.[7]

Personal Protective Equipment (PPE): A Critical Secondary Barrier

While engineering controls are designed to be the primary barrier, a robust PPE protocol is mandatory as a secondary layer of protection.[7][9]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination or at regular intervals.Prevents skin contact and absorption. Double-gloving provides an additional layer of protection in case the outer glove is breached.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[11] A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.Protects the eyes from dust particles and splashes.
Body Protection A disposable, solid-front lab coat with tight-fitting cuffs is required. For larger quantities or procedures with a higher risk of contamination, a disposable coverall (e.g., Tyvek) is recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection When working outside of a barrier isolator, a properly fitted N95 respirator is the minimum requirement. For procedures with a higher potential for aerosolization, or for individuals with respiratory sensitivities, a powered air-purifying respirator (PAPR) should be considered.[7]Protects against the inhalation of fine particles.
Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow is recommended for handling 5H-[1][2][3]Triazino[5,6-b]indol-3-amine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Don Full PPE B Prepare Work Area in Containment System (Isolator/Hood) A->B C Verify Emergency Equipment (Spill Kit, Eyewash) is Accessible B->C D Weigh Compound in Isolator or Ventilated Enclosure C->D Proceed to Handling E Perform Solution Preparation within Containment D->E F Seal and Label All Containers E->F G Decontaminate Surfaces with Appropriate Solvent F->G Proceed to Cleanup H Doff Outer Gloves into Hazardous Waste G->H I Dispose of All Contaminated Materials as Hazardous Waste H->I J Doff Remaining PPE and Wash Hands Thoroughly I->J

Caption: Safe handling workflow for 5H-[1][2][3]Triazino[5,6-b]indol-3-amine.

Step-by-Step Protocol:

  • Preparation :

    • Don all required PPE as detailed in the table above.

    • Prepare the work area within a barrier isolator or chemical fume hood. Cover the work surface with absorbent, disposable liners.

    • Ensure a chemical spill kit and emergency eyewash/shower are readily accessible.

  • Handling :

    • Carefully weigh the required amount of the compound. Avoid creating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

    • Keep all containers tightly sealed when not in use.

  • Decontamination and Disposal :

    • Upon completion of work, decontaminate all surfaces. A solution of 70% ethanol followed by water may be suitable, but compatibility with your experimental setup should be verified.

    • All disposable materials that have come into contact with the compound, including gloves, liners, and pipette tips, must be disposed of as hazardous chemical waste.[11][12]

    • Remove outer gloves and dispose of them in the hazardous waste stream before leaving the immediate work area.

    • Remove the remaining PPE in a designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[13]

Disposal Plan

All waste generated from handling 5H-[1][2][3]Triazino[5,6-b]indol-3-amine must be considered hazardous.

  • Solid Waste : Collect all contaminated solids (e.g., disposable lab coats, gloves, weigh paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all contaminated liquids in a sealed, clearly labeled hazardous waste container.

  • Disposal Compliance : Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[11]

By implementing these stringent safety protocols, researchers can effectively manage the risks associated with handling 5H-[1][2][3]Triazino[5,6-b]indol-3-amine, ensuring a safe laboratory environment for all personnel.

References

  • NextSDS. 5H-[1][2][3]triazino[5,6-b]indole-3-thiol — Chemical Substance Information. Available from: [Link]

  • IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Available from: [Link]

  • Mayo Clinic. Trazodone (oral route) - Side effects & dosage. (2026, March 1). Available from: [Link]

  • GSRS. 2H-1,2,4-TRIAZINO(5,6-B)INDOL-3-AMINE. Available from: [Link]

  • PubMed. Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. (2019). Available from: [Link]

  • Psychopharmacology Institute. Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026, January 14). Available from: [Link]

  • MedlinePlus. Trazodone. (2025, October 15). Available from: [Link]

  • PubMed. Minimization of heterocyclic amines and thermal inactivation of Escherichia coli in fried ground beef. (2000, November 1). Available from: [Link]

  • Esco Pharma. It's more than just being Fragile : How to Handle Potent Formulation?. (2017, September 25). Available from: [Link]

  • U.S. Food & Drug Administration. TRAZODONE hydrochloride Label. Available from: [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. (2023, December 22). Available from: [Link]

  • Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Available from: [Link]

  • National Center for Biotechnology Information. Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. (2025, August 8). Available from: [Link]

  • National Center for Biotechnology Information. Trazodone - StatPearls. (2024, February 29). Available from: [Link]

  • Outsourced Pharma. Best Practices For Handling Potent APIs. (2015, July 7). Available from: [Link]

  • MDPI. Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (2021, June 24). Available from: [Link]

  • Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. (2026, March 19). Available from: [Link]

  • ResearchGate. Convenient Synthesis 5 H -[1][2]Triazine[5,6- b ]indole-3-thiol Derivatives. (2025, August 7). Available from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-[1,2,4]Triazino[5,6-b]indol-3-amine
Reactant of Route 2
5H-[1,2,4]Triazino[5,6-b]indol-3-amine
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